molecular formula C9H7F3INO2 B1453089 Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate CAS No. 872624-52-7

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Cat. No.: B1453089
CAS No.: 872624-52-7
M. Wt: 345.06 g/mol
InChI Key: ILCBGAMVQYUDFL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H7F3INO2 and its molecular weight is 345.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCBGAMVQYUDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700956
Record name Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872624-52-7
Record name Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key building block in contemporary medicinal chemistry. The document details a robust and scalable synthetic route, commencing from commercially available 2-amino-4-(trifluoromethyl)benzoic acid. Each synthetic step is accompanied by a thorough discussion of the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering practical insights to facilitate the efficient and reliable production of this versatile intermediate.

Introduction: The Significance of a Fluorinated Anthranilate

This compound is a highly functionalized aromatic compound that has garnered significant interest in the pharmaceutical industry. Its strategic substitution pattern, featuring an amino group, an iodine atom, and a trifluoromethyl group, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules.[1] The presence of the trifluoromethyl moiety often enhances the metabolic stability and bioavailability of drug candidates, while the amino and iodo groups provide orthogonal handles for subsequent chemical modifications, such as cross-coupling reactions.[1] This intermediate is particularly prominent in the development of kinase inhibitors and other targeted therapies.[1]

This guide will delineate a reliable two-step synthesis of the title compound, beginning with the esterification of 2-amino-4-(trifluoromethyl)benzoic acid, followed by a regioselective iodination of the resulting methyl ester.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound identifies Methyl 2-amino-4-(trifluoromethyl)benzoate as the immediate precursor. The key transformation is the regioselective introduction of an iodine atom at the C5 position of the benzene ring. The starting material for this precursor is the commercially available 2-amino-4-(trifluoromethyl)benzoic acid.

G Target This compound Precursor1 Methyl 2-amino-4-(trifluoromethyl)benzoate Target->Precursor1 Iodination StartingMaterial 2-Amino-4-(trifluoromethyl)benzoic acid Precursor1->StartingMaterial Esterification

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate

The initial step involves the esterification of 2-amino-4-(trifluoromethyl)benzoic acid. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable and scalable method.

Reaction Scheme:

G cluster_reagents Reagents Reactant 2-Amino-4-(trifluoromethyl)benzoic acid Product Methyl 2-amino-4-(trifluoromethyl)benzoate Reactant->Product Reflux Reagent Methanol (CH3OH) H2SO4 (cat.)

Caption: Esterification of the starting material.

Experimental Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzoic acid (20.5 g, 100 mmol).

  • Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford Methyl 2-amino-4-(trifluoromethyl)benzoate as a white to off-white solid.

Expected Yield and Characterization:

ParameterValue
Typical Yield 85-95%
Appearance White to off-white solid
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Step 2: Synthesis of this compound

The second and final step is the regioselective iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. In this case, the position para to the amino group (C5) is sterically accessible and electronically favored for iodination. Iodine monochloride (ICl) is an effective and commercially available iodinating agent for this transformation.

Reaction Scheme:

G cluster_reagents Reagents Reactant Methyl 2-amino-4-(trifluoromethyl)benzoate Product This compound Reactant->Product Stir at RT Reagent Iodine Monochloride (ICl) Acetic Acid

Caption: Regioselective iodination of the intermediate.

Experimental Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate (10.95 g, 50 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of iodine monochloride (9.74 g, 60 mmol) in glacial acetic acid (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-water with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride (the brown color will disappear).

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound as a crystalline solid.

Expected Yield and Characterization:

ParameterValue
Typical Yield 80-90%
Appearance Crystalline solid
Molecular Formula C₉H₇F₃INO₂
Molecular Weight 345.06 g/mol
CAS Number 872624-52-7[2][3][4]

Mechanistic Insights: The Rationale Behind Experimental Choices

The success of this synthetic sequence hinges on the understanding and control of the electronic and steric effects of the substituents on the aromatic ring.

  • Esterification: The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

  • Iodination: The regioselectivity of the iodination is governed by the powerful activating and ortho-, para-directing effect of the amino group. The trifluoromethyl group at C4 is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the activating effect of the amino group at C2 is dominant. The iodine electrophile (from ICl) will preferentially attack the positions ortho and para to the amino group. The C6 position is sterically hindered by the adjacent ester group, leaving the C5 position (para to the amino group) as the most favorable site for substitution. Acetic acid is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and is unreactive towards the iodinating agent.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The protocols are designed to be scalable and utilize readily available reagents and standard laboratory techniques.

References

An In-depth Technical Guide to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Multifunctional Synthetic Intermediate

In the landscape of modern medicinal chemistry and pharmaceutical development, success is often dictated by the strategic design and efficient synthesis of complex molecular architectures. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a highly functionalized aromatic compound, has emerged as a pivotal intermediate for researchers and drug development professionals. Its unique substitution pattern—featuring an amine, an iodo group, a trifluoromethyl moiety, and a methyl ester—provides a versatile platform for rapid diversification and the construction of novel bioactive molecules.[1][2]

This guide offers an in-depth exploration of the core chemical properties, reactivity, and strategic applications of this compound. It is designed to provide researchers and scientists with the technical accuracy and field-proven insights necessary to effectively leverage this building block in their synthetic endeavors, particularly in the development of kinase inhibitors and other targeted therapeutics.[2]

Core Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This section details the essential identifiers and physical characteristics of this compound.

Identification and Structural Representation
  • Chemical Name: this compound[3]

  • CAS Number: 872624-52-7[3]

  • Molecular Formula: C₉H₇F₃INO₂[3]

  • Molecular Weight: 345.06 g/mol [3]

The molecule's structure is a strategic arrangement of functional groups on a benzene ring, each contributing to its unique reactivity profile.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

While experimental data for some physical properties are not widely published, predictive models and supplier data provide valuable insights. These properties are critical for determining appropriate reaction solvents, purification methods, and storage conditions.

PropertyValue / DescriptionSource
Appearance Solid (Form not specified)Inferred from related compounds
Melting Point Not available (N/A)[1]
Boiling Point 347.4 ± 42.0 °C (Predicted)[1]
Density 1.863 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.72 ± 0.10 (Predicted, for the amine)[1]
Storage 2–8 °C, under inert gas (Nitrogen or Argon)[1][2]
Solubility Soluble in common organic solvents such as Methanol, DMSO, and DMF.Inferred from similar structures

Spectroscopic Signature: A Theoretical Analysis

Expected NMR Spectral Features:
  • ¹H NMR:

    • Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-8.0 ppm). The proton at C6 (adjacent to the amino group) would appear more upfield, while the proton at C3 ( deshielded by the ester and trifluoromethyl group) would appear more downfield.

    • Amine Protons (-NH₂): A broad singlet, typically in the range of 4.0-6.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

    • Methyl Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methyl ester.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal in the downfield region, approximately 165-170 ppm.

    • Aromatic Carbons: Six distinct signals are expected. The carbon bearing the trifluoromethyl group (C4) would appear as a quartet due to C-F coupling. The carbon attached to iodine (C5) would be significantly downfield. The carbon attached to the amino group (C2) would be shielded relative to the others.

    • Trifluoromethyl Carbon (-CF₃): A prominent quartet in the region of 120-130 ppm with a large C-F coupling constant (¹JCF > 250 Hz).

    • Methyl Carbon (-OCH₃): A signal around 50-55 ppm.

  • ¹⁹F NMR:

    • A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group, typically observed around -60 to -65 ppm relative to CFCl₃.

Synthesis and Reactivity: The Chemist's Toolkit

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

Representative Synthetic Pathway

The most logical and common route to this compound involves the direct iodination of its precursor, Methyl 2-amino-4-(trifluoromethyl)benzoate. This transformation is typically achieved using an electrophilic iodine source.

Synthesis start Methyl 2-amino-4- (trifluoromethyl)benzoate reagent + I₂ / Oxidizing Agent (e.g., H₂O₂, HIO₃) or NIS in Acid start->reagent product Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate reagent->product

A plausible synthetic route to the target compound.

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the trifluoromethyl group, iodination occurs regioselectively at the open ortho position (C5).

The Logic of Reactivity: A Multi-Handle Building Block

The power of this molecule lies in its capacity for sequential, orthogonal reactions. The differential reactivity of the iodo and amino groups is the key to its strategic use.

  • C-I Bond Reactivity (The Primary Handle): The aryl-iodide bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This is the most common first step for derivatization.

    • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by reacting with boronic acids or esters to introduce new aryl or heteroaryl groups.

    • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

    • Heck Coupling: Reacts with alkenes to form substituted olefins.

    • Buchwald-Hartwig Amination: Can be used to form C-N bonds, though the existing amino group often requires protection first.

  • N-H Bond Reactivity (The Secondary Handle): The primary amino group can be functionalized through various reactions, typically after the C-I bond has been utilized.

    • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones.

    • Cyclization Reactions: The amino group and the adjacent ester can participate in cyclization reactions to form heterocyclic systems, such as quinazolinones, after initial C-C bond formation at the C5 position.

The trifluoromethyl group is generally unreactive under common synthetic conditions and serves to modulate the electronic and pharmacological properties of the final molecule, often enhancing metabolic stability and binding affinity.[2]

Strategic Applications in Drug Discovery

This building block is predominantly used as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure is frequently found in the core of molecules designed as kinase inhibitors, which are a major class of cancer therapeutics.

Application_Workflow sub Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate sub_block C-I Bond -NH₂ Group -COOCH₃ Group suzuki Suzuki Coupling (with Arylboronic Acid) sub_block:f0->suzuki Step 1: C-C Bond Formation buchwald Buchwald-Hartwig (with Amine) sub_block:f1->buchwald Alternative Functionalization suzuki->sub_block:f1 Step 2: Functionalize Amine cyclization Cyclization/ Amide Formation suzuki->cyclization Step 2: Form Heterocycle final Complex Bioactive Molecule (e.g., Kinase Inhibitor) buchwald->final cyclization->final

Logical workflow for drug discovery synthesis.

The typical synthetic strategy involves:

  • Core Scaffolding: Utilizing the iodo group for a Suzuki coupling to install a key aryl or heteroaryl moiety.

  • Heterocycle Formation: Subsequent manipulation of the amino and ester groups to construct a fused heterocyclic system, a common feature in many kinase inhibitors.

This approach allows for the rapid generation of a library of diverse compounds by simply changing the coupling partner in the initial step, facilitating the exploration of structure-activity relationships (SAR).

Safety and Handling: A Self-Validating Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following information is synthesized from supplier Safety Data Sheets (SDS) for the target compound and its close analogs.[4]

Hazard Identification

Based on data for structurally related compounds, this compound should be handled as a hazardous substance.[5][6]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves assuming the material is hazardous and employing engineering controls and PPE accordingly.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator should be used.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C under an inert atmosphere.[1][2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Exemplar Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this reagent, the following section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize Methyl 2-amino-5-(4-methoxyphenyl)-4-(trifluoromethyl)benzoate.

Suzuki_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add Solids to Flask: - Methyl 2-amino-5-iodo... (1.0 eq) - 4-Methoxyphenylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) B 2. Seal & Purge: Evacuate and backfill with Argon (3x) A->B C 3. Add Solvents: Inject Dioxane and Water (4:1) B->C D 4. Heat & Stir: Heat to 90°C for 6-12h C->D E 5. Monitor Progress: Check by TLC or LC-MS D->E F 6. Quench & Extract: Cool, add water, extract with Ethyl Acetate E->F G 7. Dry & Concentrate: Dry organic layer (Na₂SO₄), remove solvent in vacuo F->G H 8. Purify: Flash column chromatography (Silica gel) G->H I I H->I Final Product

Step-by-step experimental workflow for Suzuki coupling.
Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (345 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 0.05 equiv).

  • Solvent Addition: Via syringe, add 8 mL of 1,4-dioxane and 2 mL of deionized water.

  • Degassing: Bubble argon through the stirred solution for 15 minutes to thoroughly degas the solvent mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer to a separatory funnel. Extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired product.

Conclusion

This compound is more than a mere chemical; it is a testament to the power of strategic molecular design. Its densely packed, orthogonally reactive functional groups provide a robust and flexible platform for synthetic chemists. By understanding its fundamental properties, reactivity, and safety considerations, researchers in drug discovery and materials science can confidently employ this building block to accelerate their projects and unlock novel chemical space. Its proven value in constructing complex heterocyclic scaffolds ensures its continued relevance as a high-impact intermediate in the pursuit of new therapeutic agents.

References

1H NMR spectrum of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Decoding Molecular Architecture with Precision

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for mapping molecular structures with atomic-level resolution. This guide provides a comprehensive technical analysis of the ¹H NMR spectrum of this compound, a polysubstituted aromatic compound with functionalities pertinent to medicinal chemistry. Our approach moves beyond a mere recitation of data, delving into the causal relationships between molecular structure and spectral appearance. We will explore the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for its acquisition, and offer a detailed interpretation of the anticipated results. This document is designed to serve as a practical resource for researchers, enabling them to confidently acquire and interpret NMR data for similarly complex molecules.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound presents a fascinating case study in the interplay of electronic and steric effects on proton chemical shifts and coupling patterns. A thorough understanding of these influences allows for a confident prediction of the ¹H NMR spectrum.

Molecular Structure and Proton Environments

The molecule possesses a 1,2,4,5-tetrasubstituted benzene ring. Due to this substitution pattern, there are two distinct aromatic proton environments, which we will label as H-3 and H-6. Additionally, we have the protons of the methyl ester (CH₃) and the amine (NH₂) groups.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with key protons labeled.

Influence of Substituents on Aromatic Chemical Shifts

The chemical shifts of the aromatic protons (H-3 and H-6) are determined by the cumulative electronic effects of the four substituents.

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing an upfield (shielding) shift.[1][2][3]

  • Methyl Ester (-COOCH₃): This is an electron-withdrawing group (EWG) through both induction and resonance, leading to a downfield (deshielding) shift, particularly for ortho and para protons.[4]

  • Trifluoromethyl Group (-CF₃): This is a very strong EWG due to the high electronegativity of the fluorine atoms, causing significant deshielding.[5][6][7][8]

  • Iodine (-I): While iodine is electronegative, its effect on proton chemical shifts is more complex. It can be weakly deactivating through induction but also has a "heavy atom effect" that can lead to shielding.[9][10][11]

Predicted Chemical Shifts:

  • H-3: This proton is ortho to the strongly electron-donating amino group and meta to the electron-withdrawing trifluoromethyl and ester groups. The powerful shielding effect of the amino group is expected to dominate, placing this proton at a relatively upfield position for an aromatic proton.

  • H-6: This proton is ortho to the electron-withdrawing ester group and meta to the strongly electron-withdrawing trifluoromethyl group and the iodine atom. The combined deshielding effects of the ester and trifluoromethyl groups will shift this proton significantly downfield.

Protons on Substituents
  • Methyl Protons (-OCH₃): The protons of the methyl ester will appear as a singlet, typically in the range of 3.5-4.0 ppm, deshielded by the adjacent oxygen atom.

  • Amine Protons (-NH₂): The protons of the primary aromatic amine will appear as a broad singlet.[2][3][12] Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but for aromatic amines, it is often observed in the 3-5 ppm range.[2]

Spin-Spin Coupling

In aromatic systems, coupling is observed between non-equivalent protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the protons.

  • Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart) and is typically in the range of 7-10 Hz.[13]

  • Meta coupling (⁴J): Occurs between protons separated by two carbons (4 bonds apart) and is much smaller, typically 2-3 Hz.[13][14]

  • Para coupling (⁵J): Occurs between protons on opposite sides of the ring (5 bonds apart) and is usually less than 1 Hz, often not resolved.

In our target molecule, H-3 and H-6 are meta to each other. Therefore, we expect to see a small meta-coupling between them, resulting in each signal appearing as a doublet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the solid compound.[15]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[16][17]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[18][19]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent shimming issues.[15][19]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[19]

NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Insert the sample into the NMR spectrometer.[20]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[20]

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment.[20][21][22]

    • Pulse Angle: A 30-45° pulse is generally recommended for routine spectra to balance signal intensity and relaxation times.[20]

    • Acquisition Time: Typically 2-4 seconds.[20]

    • Relaxation Delay: A 1-2 second delay between scans.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Data Acquisition: Initiate the data acquisition.

  • Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Predicted Data and Interpretation

Based on the theoretical principles discussed, the following is a summary of the expected ¹H NMR data for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~ 8.0 - 8.2d~ 2-31H
H-3~ 6.8 - 7.0d~ 2-31H
-NH₂~ 4.0 - 5.0br s-2H
-OCH₃~ 3.9s-3H

Diagram: Predicted ¹H NMR Spectrum Workflow

G cluster_prediction Theoretical Prediction cluster_acquisition Experimental Acquisition cluster_analysis Spectral Analysis A Analyze Molecular Structure B Assess Substituent Electronic Effects (EDG vs. EWG) A->B D Determine Proton Relationships (ortho, meta, para) A->D C Predict Chemical Shifts (δ) B->C J Assign Signals based on: - Chemical Shift - Integration - Multiplicity C->J E Predict Spin-Spin Coupling (J) D->E F Predict Multiplicity E->F F->J G Prepare Sample (Dissolve in Deuterated Solvent) H Acquire FID on NMR Spectrometer I Process Data (FT, Phasing, Baseline Correction) I->J K Confirm Structure J->K

Caption: Workflow for predicting and analyzing the ¹H NMR spectrum.

Analysis of the Aromatic Region

The aromatic region is expected to show two doublets, each integrating to one proton. The downfield doublet corresponds to H-6, which is deshielded by the adjacent ester and the meta trifluoromethyl group. The upfield doublet corresponds to H-3, which is shielded by the ortho amino group. The small coupling constant for both doublets is indicative of a meta-relationship between these two protons.

Analysis of the Aliphatic and Amine Regions

The spectrum will also feature two singlets. A sharp singlet around 3.9 ppm with an integration of 3H is characteristic of the methyl ester protons. A broad singlet, likely in the 4.0-5.0 ppm range and integrating to 2H, is assigned to the amine protons. The broadness of the amine signal is due to quadrupole broadening from the nitrogen nucleus and potential chemical exchange with trace amounts of water in the solvent.

Conclusion: A Validated Approach to Structural Elucidation

This guide has provided a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this compound. By systematically evaluating the electronic effects of each substituent and applying the principles of spin-spin coupling, a detailed and accurate prediction of the spectrum can be achieved. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for confident structural assignment. This self-validating system, where theoretical prediction is confirmed by experimental data, is the cornerstone of reliable chemical analysis. The methodologies and insights presented herein are broadly applicable to a wide range of complex organic molecules, empowering researchers in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 872624-52-7

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key building block in contemporary medicinal chemistry. Its strategic importance lies in its trifluoromethylated and iodinated anthranilate scaffold, which serves as a versatile platform for the synthesis of complex heterocyclic systems, most notably in the development of targeted kinase inhibitors for oncology. This document details the synthesis, physicochemical properties, reaction mechanisms, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: Strategic Importance in Drug Discovery

This compound has emerged as a critical intermediate in the synthesis of high-value pharmaceutical agents.[1] The convergence of three key structural motifs within a single, readily functionalized molecule underpins its utility:

  • The Anthranilate Core: The 2-amino benzoate structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.

  • The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1]

  • The Iodo Group (-I): The iodine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1]

This unique combination of features makes this compound an ideal starting material for the construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy.[2][3] This compound is particularly relevant in the synthesis of inhibitors for the BRAF kinase, a key player in the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[2][4][5][6]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the electrophilic iodination of its precursor, Methyl 2-amino-4-(trifluoromethyl)benzoate.

Reaction Scheme

G reactant Methyl 2-amino-4-(trifluoromethyl)benzoate product This compound reactant->product Electrophilic Aromatic Substitution reagents Iodinating Agent (e.g., NIS, I2/H2O2) G cluster_0 Step 1: Attack of the pi-system on the electrophile cluster_1 Step 2: Re-aromatization A Aromatic Ring Intermediate Arenium Ion (Sigma Complex) A->Intermediate π-electrons attack E+ I⁺ (Electrophile) Intermediate2 Arenium Ion Product Iodinated Product Intermediate2->Product Deprotonation H+ H⁺ G start Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate intermediate Coupled Intermediate start->intermediate C-C Bond Formation step1_reagents Ar-B(OH)2 Pd catalyst, Base (Suzuki Coupling) final_product Kinase Inhibitor Scaffold intermediate->final_product Scaffold Elaboration step2_reagents Further Functionalization (e.g., Amide Coupling)

References

Physical properties of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring an amine, a halogen, a trifluoromethyl group, and a methyl ester, makes it a versatile synthetic building block. It serves as a key intermediate in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other bioactive molecules[1]. The presence of both an amino group and an iodine atom allows for selective and sequential functionalization through well-established cross-coupling methodologies, such as Buchwald-Hartwig amination and Suzuki-Miyaura reactions[1]. Furthermore, the trifluoromethyl group is a well-recognized bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of lead compounds[1].

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical properties of this compound. Beyond a simple tabulation of data, this document details the causality behind experimental choices for property determination and presents robust, self-validating protocols for characterizing this and similar intermediates.

Chemical Identity and Core Physicochemical Parameters

The identity and purity of a synthetic intermediate are foundational to its successful use in subsequent research and development. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 872624-52-7[1][2][3][4]
Molecular Formula C₉H₇F₃INO₂[1][3]
Molecular Weight 345.06 g/mol [1][3]
Canonical SMILES COC(=O)C1=C(C=C(C(=C1)I)C(F)(F)F)N
InChI Key WITOZYAQTJCMOW-UHFFFAOYSA-N[5]

The molecule's structure dictates its physical behavior. The electron-withdrawing nature of the trifluoromethyl and iodo groups influences the electron density of the aromatic ring and the basicity of the aniline amine. The methyl ester provides a site for potential hydrolysis, while the overall structure suggests a crystalline solid nature at ambient temperature.

Macroscopic and Thermal Properties

Appearance and Thermal Stability

While specific data is not universally published, analogous compounds are typically white to light yellow crystalline solids[6]. The compound should be stored in a cool (2-8°C), dry, and dark environment to prevent potential degradation, such as oxidation of the amino group or hydrolysis of the ester moiety[1].

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity substance. While a literature value is not consistently reported, its determination is straightforward.

Expert Insight: Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. DSC provides a quantitative thermodynamic profile, yielding not only the onset and peak melting temperatures but also the enthalpy of fusion (ΔHfus). The shape of the melting endotherm can offer valuable insights into the sample's purity; impurities often lead to a broadened and depressed melting peak.

Protocol: Melting Point Determination by DSC

  • Calibration: Calibrate the DSC instrument using a high-purity indium standard (Tₘ = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Experimental Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of fusion from the resulting thermogram. The onset temperature is typically reported as the melting point.

Solubility Profile

Solubility is a paramount property in drug development, influencing formulation, bioavailability, and reaction conditions. Based on its structure, the compound is expected to have low solubility in aqueous media and higher solubility in common organic solvents.

Expert Insight: When assessing solubility for biological applications, it is crucial to use physiologically relevant buffers (e.g., PBS at pH 7.4). The amino group has a pKa that may result in partial protonation at this pH, influencing its solubility. For synthetic applications, solubility in solvents like DMSO, DMF, and various alcohols is more relevant.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Solvent Selection: Choose a panel of relevant solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, acetonitrile).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a glass vial. The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for unequivocally confirming the chemical structure and assessing the purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected Spectral Features:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H 7.5 - 8.0SingletAromatic C-H proton
6.5 - 7.0SingletAromatic C-H proton
4.5 - 5.5Broad Singlet-NH₂ protons
~3.9Singlet-OCH₃ protons
¹³C 165 - 170SingletEster Carbonyl (C=O)
110 - 150Multiple SignalsAromatic carbons
~124 (q)Quartet (J ≈ 270 Hz)-CF₃ carbon
~52Singlet-OCH₃ carbon
¹⁹F -60 to -65Singlet-CF₃ fluorines

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR: Acquire a standard proton spectrum. The broadness of the -NH₂ signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The quartet for the -CF₃ carbon is a key diagnostic signal.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single sharp peak is expected, confirming the presence of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~1700C=O StretchEster Carbonyl
1620 - 1580N-H BendPrimary Amine (-NH₂)
1300 - 1100C-F StretchTrifluoromethyl (-CF₃)
~1250C-O StretchEster
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight, serving as a final confirmation of the compound's identity.

Expert Insight: High-resolution mass spectrometry (HRMS) is essential. It can confirm the molecular formula by providing a mass measurement with less than 5 ppm error. The isotopic pattern is also a critical diagnostic tool. Iodine is monoisotopic (¹²⁷I), which simplifies the pattern, but the presence of ¹³C will result in a small M+1 peak.

Protocol: Analysis by ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary species observed will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton.

  • Data Analysis: Verify that the measured m/z of the most abundant ion matches the calculated exact mass of the [M+H]⁺ species (C₉H₈F₃INO₂⁺).

Integrated Workflow for Physicochemical Profiling

A logical and efficient workflow is critical in a research setting to ensure data quality and integrity. The following diagram outlines a standard workflow for the complete physicochemical characterization of a newly synthesized batch of this compound.

G cluster_identity cluster_purity cluster_solubility sample Sample Receipt (Batch XXX) identity Structural Identity Confirmation sample->identity purity Purity & Thermal Profile identity->purity nmr NMR Analysis (¹H, ¹³C, ¹⁹F) ms HRMS Analysis ([M+H]⁺) ir FT-IR Analysis (Functional Groups) solubility Solubility Assessment purity->solubility dsc DSC Analysis (Melting Point) hplc HPLC-UV (Purity Assay) report Final Certificate of Analysis solubility->report shake_flask Shake-Flask Method (Aqueous & Organic)

Caption: Workflow for physicochemical characterization.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its specific physical properties. Accurate and comprehensive characterization, as outlined in this guide, is not merely an academic exercise. It is a prerequisite for reproducible synthetic success, reliable biological screening, and the overall advancement of drug discovery and development programs. By employing robust, well-validated methodologies, researchers can ensure the quality and integrity of their materials, paving the way for groundbreaking scientific innovation.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key intermediate in the development of various pharmacologically active molecules. The document outlines two primary, logically sound synthetic routes, starting from commercially available precursors. Each proposed pathway is detailed with step-by-step experimental protocols, mechanistic insights, and critical process parameters. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this and structurally related compounds.

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aminobenzoate core, a trifluoromethyl group, and an iodine atom, makes it a versatile building block for accessing complex molecular architectures. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino and iodo functionalities provide convenient handles for further chemical modifications, such as cross-coupling reactions. This guide will explore the most practical and efficient methods for its laboratory-scale synthesis.

Synthetic Strategy Overview

Two principal retrosynthetic pathways have been devised for the synthesis of this compound, both commencing from readily available starting materials.

Pathway 1 initiates with the commercially available 2-Amino-4-(trifluoromethyl)benzoic acid . This route leverages the existing amino group to direct the subsequent iodination, followed by a final esterification step.

Pathway 2 begins with 4-(Trifluoromethyl)benzoic acid , requiring a nitration, reduction, iodination, and final esterification to arrive at the target molecule.

The choice between these pathways may be influenced by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

G cluster_0 Synthetic Pathways Overview cluster_1 Pathway 1 cluster_2 Pathway 2 Target This compound A1 2-Amino-4-(trifluoromethyl)benzoic acid Target->A1 Retrosynthesis B1 4-(Trifluoromethyl)benzoic acid Target->B1 Retrosynthesis

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis from 2-Amino-4-(trifluoromethyl)benzoic acid

This pathway is arguably the more direct route, capitalizing on the inherent reactivity of the starting material. The electron-donating amino group activates the aromatic ring, facilitating electrophilic iodination. The steric and electronic effects of the existing substituents are expected to direct the iodine to the desired 5-position.

Step 1: Iodination of 2-Amino-4-(trifluoromethyl)benzoic acid

The introduction of iodine onto the aromatic ring is a critical step. The use of molecular iodine in the presence of an oxidizing agent is a common and effective method for this transformation.

Protocol:

  • In a well-ventilated fume hood, dissolve 2-amino-4-(trifluoromethyl)benzoic acid in a suitable solvent such as acetic acid or methanol.

  • Add an equimolar amount of molecular iodine (I₂) to the solution.

  • Slowly add an oxidizing agent, such as hydrogen peroxide or nitric acid, to the reaction mixture.[1] The in-situ generation of a more electrophilic iodine species is crucial for the reaction to proceed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • The product, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, can be isolated by filtration or extraction.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid or methanol are chosen for their ability to dissolve the starting material and their compatibility with the reaction conditions.

  • Oxidizing Agent: An oxidizing agent is necessary to convert molecular iodine into a more potent electrophilic iodinating species (e.g., I⁺). Hydrogen peroxide is often preferred as it is environmentally benign, with water being the only byproduct.[1]

Step 2: Esterification of 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a classic and reliable method for this transformation.

Protocol:

  • Suspend 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and maintain this temperature for several hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

  • Excess Methanol: Methanol serves as both the solvent and the reactant. Using it in excess drives the equilibrium towards the formation of the ester product.[2]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

G Start1 2-Amino-4-(trifluoromethyl)benzoic acid Intermediate1 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid Start1->Intermediate1 Iodination (I₂, H₂O₂) FinalProduct This compound Intermediate1->FinalProduct Esterification (MeOH, H⁺)

Caption: Workflow for Pathway 1.

Pathway 2: Synthesis from 4-(Trifluoromethyl)benzoic acid

Step 1: Nitration of 4-(Trifluoromethyl)benzoic acid

The initial step is the introduction of a nitro group at the 2-position of the benzoic acid ring. The trifluoromethyl group is a meta-director, and the carboxylic acid is also a meta-director. Therefore, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Protocol:

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add 4-(trifluoromethyl)benzoic acid to the cold nitrating mixture with constant stirring.

  • Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture over ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral to obtain 2-nitro-4-(trifluoromethyl)benzoic acid.

Step 2: Reduction of 2-Nitro-4-(trifluoromethyl)benzoic acid

The nitro group is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

Protocol:

  • Dissolve 2-nitro-4-(trifluoromethyl)benzoic acid in a suitable solvent like ethanol or methanol.[3]

  • Add a catalytic amount of palladium on carbon (Pd/C).[3]

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (1-3 bar).[3][4]

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 2-amino-4-(trifluoromethyl)benzoic acid.[3]

Step 3 & 4: Iodination and Esterification

The subsequent iodination and esterification steps are carried out as described in Pathway 1.

G Start2 4-(Trifluoromethyl)benzoic acid Intermediate2a 2-Nitro-4-(trifluoromethyl)benzoic acid Start2->Intermediate2a Nitration (HNO₃, H₂SO₄) Intermediate2b 2-Amino-4-(trifluoromethyl)benzoic acid Intermediate2a->Intermediate2b Reduction (H₂, Pd/C) Intermediate2c 2-Amino-5-iodo-4-(trifluoromethyl)benzoic acid Intermediate2b->Intermediate2c Iodination (I₂, H₂O₂) FinalProduct2 This compound Intermediate2c->FinalProduct2 Esterification (MeOH, H⁺)

References

The Trifluoromethyl Group's Strategic Impact on Benzoate Scaffolds: A Technical Guide to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group onto benzoate scaffolds imparts a unique and powerful set of physicochemical properties, driving significant advancements across diverse scientific disciplines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of trifluoromethyl-substituted benzoates. We will delve into their critical role in medicinal chemistry, agrochemical innovation, and the development of high-performance materials, supported by detailed experimental insights and validated protocols.

The Physicochemical Powerhouse: Why the Trifluoromethyl Group Dominates

The trifluoromethyl group is more than a simple substituent; it is a strategic tool for molecular design. Its profound impact stems from a combination of unique electronic and steric properties.

  • High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, significantly influencing the electron distribution within the benzoate ring. This alters the acidity of the benzoic acid precursor and the reactivity of the entire molecule.

  • Enhanced Lipophilicity: The CF₃ group is highly lipophilic, a critical parameter in drug design.[1] This property can improve a molecule's ability to cross biological membranes, leading to better absorption, distribution, and ultimately, bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the trifluoromethyl group resistant to metabolic degradation, particularly enzymatic oxidation.[1] This can lead to a longer in-vivo half-life for bioactive molecules.

  • Steric Influence: While similar in size to a chlorine atom, the CF₃ group has a distinct steric profile that can influence molecular conformation and binding interactions with biological targets.[1]

These properties can be finely tuned by the position of the trifluoromethyl group on the benzoate ring (ortho, meta, or para), leading to isomers with distinct characteristics.

PropertyOrtho-isomerMeta-isomerPara-isomer
pKa of Benzoic Acid Precursor 3.773.663.73
Melting Point (°C) of Benzoic Acid 104-106107-110110-112
¹⁹F NMR Chemical Shift (ppm) of Methyl Ester -60.2-63.5-62.8[2]
General Solubility Generally lowerModerateModerate

Table 1: Comparative Physicochemical Properties of Trifluoromethylbenzoic Acid Isomers. The position of the CF₃ group significantly impacts the acidity (pKa) and physical properties of the corresponding benzoic acids and their derivatives.

Applications in Medicinal Chemistry: Engineering Superior Therapeutics

Trifluoromethyl-substituted benzoates are pivotal building blocks in modern drug discovery, primarily serving as key intermediates for active pharmaceutical ingredients (APIs).

Enhancing Potency and Selectivity in Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy. The introduction of a trifluoromethyl group can significantly enhance the binding affinity and selectivity of these inhibitors. For instance, trifluoromethyl-substituted benzamides, derived from their corresponding benzoates, have been investigated as potent protein kinase inhibitors.[3] The CF₃ group can engage in favorable interactions within the kinase binding pocket, leading to improved potency.

kinase_inhibition cluster_synthesis Synthesis Pathway cluster_action Mechanism of Action CF3_Benzoate Trifluoromethyl- substituted Benzoate Amidation Amidation CF3_Benzoate->Amidation CF3_Benzamide Trifluoromethyl- substituted Benzamide Amidation->CF3_Benzamide Kinase_Inhibitor Kinase Inhibitor (CF3-Benzamide derivative) CF3_Benzamide->Kinase_Inhibitor Incorporated into Kinase Target Kinase (e.g., in Cancer Cell) ATP_Binding_Site ATP Binding Site Inhibition Inhibition of Phosphorylation

Diagram 1: Role of Trifluoromethyl-substituted Benzoates in Kinase Inhibitor Development.

A Novel Approach: Trifluoromethyl Benzoate as a Trifluoromethoxylation Reagent

In a departure from its role as a structural component, trifluoromethyl benzoate (TFBz) has been ingeniously developed as a shelf-stable and versatile reagent for trifluoromethoxylation.[4][5] This reaction is crucial for introducing the trifluoromethoxy (-OCF₃) group, another important fluorine-containing moiety in drug design. TFBz can be prepared from inexpensive starting materials and has demonstrated efficacy in the trifluoromethoxylation of arynes, alkyl halides, and in cross-coupling reactions.[4][5]

Agrochemical Innovations: Cultivating Crop Protection

The agrochemical industry leverages trifluoromethyl-substituted benzoates to develop next-generation herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Herbicidal Activity

Trifluoromethyl-substituted phenyl and benzoate derivatives have shown significant herbicidal activity.[6] For example, 2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of Fluopyram, a broad-spectrum fungicide and nematicide.[7] The trifluoromethyl group often enhances the compound's ability to inhibit target enzymes in weeds, leading to potent herbicidal effects. Structure-activity relationship (SAR) studies have indicated that trifluoromethyl substitution on the phenyl ring can lead to better herbicidal activity compared to other substituents like methoxy or methyl groups.[6]

herbicidal_activity CF3_Benzoate Trifluoromethyl-substituted Benzoate Intermediate Synthesis Multi-step Synthesis CF3_Benzoate->Synthesis Active_Ingredient Active Herbicidal Compound (e.g., Fluopyram) Synthesis->Active_Ingredient Weed Target Weed Active_Ingredient->Weed Application Enzyme_Inhibition Inhibition of Essential Enzyme (e.g., SDH) Weed->Enzyme_Inhibition Uptake and Translocation Weed_Death Weed Death Enzyme_Inhibition->Weed_Death

Diagram 2: Pathway from Trifluoromethyl-substituted Benzoate to Herbicidal Action.

Advanced Materials Science: Building the Future with Fluorine

The unique properties imparted by the trifluoromethyl group make benzoates containing this moiety valuable building blocks for high-performance materials.

High-Performance Polymers

Trifluoromethyl-substituted benzoic acids and their esters are used as monomers in the synthesis of advanced polyamides and polyimides.[8][9] The incorporation of CF₃ groups into the polymer backbone can lead to:

  • Enhanced Thermal Stability: The strong C-F bonds contribute to the overall thermal resilience of the polymer.[9]

  • Improved Solubility: The CF₃ groups can disrupt polymer chain packing, leading to better solubility in organic solvents and improved processability.[8][9]

  • Lower Dielectric Constant: This is a highly desirable property for materials used in microelectronics and advanced coatings.[9]

  • Reduced Water Uptake: The hydrophobic nature of the CF₃ group makes the resulting polymers less susceptible to moisture.[9]

Liquid Crystals

The polarity and rod-like structure of certain trifluoromethyl-substituted benzoate derivatives make them suitable for applications in liquid crystal displays (LCDs). The trifluoromethyl group can influence the mesogenic properties, such as the clearing point and the dielectric anisotropy of the liquid crystal material.[10]

Experimental Protocols: A Practical Guide

Synthesis of Methyl 4-(Trifluoromethyl)benzoate via Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of a common trifluoromethyl-substituted benzoate ester.

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-(trifluoromethyl)benzoate.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

fischer_esterification cluster_reactants Reactants cluster_process Process cluster_products Products Carboxylic_Acid 4-(Trifluoromethyl)benzoic Acid Reflux Reflux Carboxylic_Acid->Reflux Alcohol Methanol (excess) Alcohol->Reflux Catalyst H₂SO₄ (catalytic) Catalyst->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purification Purification (Distillation) Workup->Purification Ester Methyl 4-(Trifluoromethyl)benzoate Purification->Ester Water Water

Diagram 3: Workflow for the Fischer Esterification of 4-(Trifluoromethyl)benzoic Acid.

Conclusion

Trifluoromethyl-substituted benzoates are a versatile and highly valuable class of compounds. The strategic placement of the trifluoromethyl group provides a powerful lever to manipulate molecular properties, leading to enhanced performance in a wide array of applications. From the development of life-saving pharmaceuticals and efficient agrochemicals to the creation of next-generation polymers and liquid crystals, the impact of these fluorinated building blocks is undeniable. As synthetic methodologies continue to advance, we can anticipate even more innovative applications of trifluoromethyl-substituted benzoates to emerge, further solidifying their importance in modern chemistry and materials science.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (CAS No. 872624-52-7). This highly functionalized aromatic compound has emerged as a critical intermediate in modern medicinal chemistry, most notably in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Icenticaftor (QBW251). This guide will detail the strategic synthetic approach to this molecule, the causality behind the experimental choices, and its pivotal role in the development of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Anthranilates

The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a prime example of a meticulously designed building block that leverages these principles. Its structure is a confluence of functionalities ripe for synthetic diversification:

  • An anthranilate core , providing a versatile scaffold.

  • A trifluoromethyl group , to impart favorable pharmacokinetic properties.

  • An iodo substituent , strategically positioned for cross-coupling reactions.

  • An amino group , which can be readily derivatized.

This unique combination of features makes it an invaluable precursor for the construction of complex heterocyclic systems, a common motif in contemporary drug discovery.

Discovery and Historical Context: A Journey intertwined with Drug Development

The history of this compound is not one of a standalone discovery but is intrinsically linked to its application as a key intermediate in pharmaceutical research. Its first notable appearance in the scientific literature is in the context of the discovery of Icenticaftor (QBW251), a novel treatment for cystic fibrosis and chronic obstructive pulmonary disease.

The development of Icenticaftor, detailed in a 2021 publication in the Journal of Medicinal Chemistry by researchers at Novartis, showcases the pivotal role of this iodo-anthranilate derivative.[1] The synthesis of a library of compounds to explore the structure-activity relationship (SAR) around a novel potentiator of the CFTR protein necessitated a reliable route to a diverse set of analogues. This compound proved to be the ideal starting point for introducing a variety of substituents at the 5-position through well-established cross-coupling chemistries.

Synthetic Elucidation: A Step-by-Step Protocol

The synthesis of this compound is a targeted, two-step process starting from a commercially available precursor.

Starting Material: Methyl 2-amino-4-(trifluoromethyl)benzoate

The synthetic journey commences with Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS No. 61500-87-6). This precursor already contains the desired anthranilate and trifluoromethyl moieties in the correct orientation.

Regioselective Iodination: The Critical Transformation

The key synthetic challenge lies in the regioselective introduction of an iodine atom at the 5-position of the benzene ring. The amino group is a strong activating and ortho-, para-directing group. Therefore, direct iodination could potentially lead to a mixture of products. The chosen methodology, however, leverages the electronic properties of the starting material to achieve high selectivity.

Experimental Protocol:

The following protocol is adapted from the synthetic procedures described in the supporting information of the "Discovery of Icenticaftor" publication.

Reaction: Iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate

Reagents and Materials:

  • Methyl 2-amino-4-(trifluoromethyl)benzoate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate in acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise at room temperature. The use of NIS is a common and effective method for the iodination of activated aromatic rings.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent. It is preferred over molecular iodine (I₂) in many cases due to its ease of handling and often higher yields and selectivities.

  • Acetonitrile (MeCN): Acetonitrile is a common polar aprotic solvent that is suitable for this type of electrophilic aromatic substitution. It effectively dissolves the reactants and is relatively inert under the reaction conditions.

  • Regioselectivity: The amino group at the 2-position and the trifluoromethyl group at the 4-position electronically influence the regioselectivity of the iodination. The strong activating effect of the amino group directs the incoming electrophile (I⁺) to the positions ortho and para to it. The position para to the amino group (the 5-position) is sterically accessible and electronically activated, leading to the desired product as the major isomer.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 872624-52-7
Molecular Formula C₉H₇F₃INO₂
Molecular Weight 345.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for the structural confirmation of the synthesized compound and are detailed in the primary literature.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary and most significant application of this compound is as a versatile intermediate in the synthesis of complex drug candidates. The presence of the iodo group at the 5-position is the key to its utility, allowing for a wide range of palladium-catalyzed cross-coupling reactions.

Diagrammatic Representation of Synthetic Utility:

G Intermediate This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Intermediate->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) Intermediate->Sonogashira Pd/Cu Catalysts Buchwald Buchwald-Hartwig Amination (Amines) Intermediate->Buchwald Pd Catalyst Heck Heck Coupling (Alkenes) Intermediate->Heck Pd Catalyst Derivatives Diverse Pharmaceutical Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives Heck->Derivatives

Caption: Synthetic utility of this compound in cross-coupling reactions.

As exemplified in the synthesis of Icenticaftor, the iodine atom can be readily displaced by various functional groups using reactions such as:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties.

  • Sonogashira Coupling: To install alkyne functionalities.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

  • Heck Coupling: To introduce vinyl groups.

This synthetic flexibility allows medicinal chemists to rapidly generate a diverse library of compounds for biological screening, accelerating the drug discovery process.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and medicinal chemistry. Its discovery, driven by the need for a versatile building block in a high-profile drug discovery program, highlights the symbiotic relationship between synthetic innovation and the quest for new medicines. The straightforward and efficient synthesis of this compound, coupled with its broad applicability in cross-coupling reactions, ensures its continued importance as a key intermediate for researchers and scientists in the field of drug development.

References

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its unique trifunctional architecture, featuring amino, iodo, and trifluoromethyl groups on a benzoate scaffold, offers orthogonal chemical handles for the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic approach with mechanistic insights, and details its critical applications in the development of modern therapeutics, including kinase inhibitors and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

In the landscape of modern pharmaceutical development, the demand for versatile and highly functionalized chemical intermediates is paramount. This compound (Figure 1) has emerged as a compound of significant interest to researchers and drug development professionals. The strategic placement of its functional groups makes it an exceptionally valuable scaffold. The trifluoromethyl (-CF3) group is known to enhance metabolic stability and binding affinity of drug candidates[1]. The amino (-NH2) and iodo (-I) groups serve as versatile handles for orthogonal synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling rapid diversification and the construction of complex molecular libraries[2]. This guide serves as a technical resource, consolidating the core knowledge of this compound for its effective application in research and development.

Figure 1. Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in Table 1. The molecular weight is confirmed by multiple suppliers to be 345.06 g/mol .[2][3]

PropertyValueReference(s)
Molecular Formula C₉H₇F₃INO₂[2][3]
Molecular Weight 345.06 g/mol [2][3]
CAS Number 872624-52-7[3]
Appearance White to light yellow powder/crystal
Typical Purity ≥97%[2][3]
Storage Conditions 2-8°C, protect from light[2]

Note: Experimentally determined properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed in primary literature but can be logically achieved via electrophilic aromatic substitution on a readily available precursor.

Proposed Synthetic Pathway

A rational and efficient route begins with Methyl 2-amino-4-(trifluoromethyl)benzoate, which is commercially available. The target compound is then synthesized through a regioselective iodination reaction.

Mechanistic Rationale (E-E-A-T)

The choice of an electrophilic iodination strategy is governed by the electronic properties of the substituents on the aromatic ring. This demonstrates a key principle of synthetic design: leveraging inherent substituent effects to control regiochemistry.

  • Expertise & Causality: The amino (-NH₂) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring via resonance. Conversely, the methyl ester (-CO₂CH₃) and trifluoromethyl (-CF₃) groups are electron-withdrawing and deactivating. The directing effect of the potent amino group dominates, activating the positions ortho (position 3) and para (position 5) to it.

  • Regioselectivity: The electrophilic attack by an iodine species (I⁺) will preferentially occur at the less sterically hindered para position (C5) rather than the more crowded ortho position (C3), which is flanked by the bulky trifluoromethyl group. This inherent electronic and steric bias leads to the desired C5-iodinated product with high selectivity[4][5].

  • Trustworthiness: The protocol's design relies on well-established principles of electrophilic aromatic substitution, a cornerstone of organic chemistry, ensuring its reliability. Common iodinating systems, such as iodine in the presence of an oxidizing agent (e.g., H₂O₂) or N-Iodosuccinimide (NIS), can be employed to generate the necessary electrophilic iodine species[5].

Synthesis Workflow Diagram

The proposed synthetic transformation is visualized below.

G cluster_0 Synthesis of this compound reactant Methyl 2-amino-4- (trifluoromethyl)benzoate product Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate reactant->product Electrophilic Iodination reagents Iodinating Agent (e.g., I₂, Oxidant) Solvent (e.g., Acetic Acid)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative, self-validating procedure based on standard methods for the iodination of activated anilines[6][7].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol.

  • Reagent Addition: Add the iodinating reagent. A common system is Sodium Iodide (1.1 eq) followed by the portion-wise addition of an oxidizing agent like sodium hypochlorite solution (bleach) at 0-5°C to generate I⁺ in situ. Alternatively, N-Iodosuccinimide (NIS) (1.1 eq) can be added directly.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 1-4 hours).

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine (indicated by the disappearance of the brown color).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for creating diverse and complex molecular architectures.

Orthogonal Cross-Coupling Reactions

The presence of both an aryl iodide and an aniline nucleophile on the same scaffold allows for sequential, site-selective functionalization.

  • Suzuki-Miyaura Coupling: The aryl iodide at the C5 position is an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the facile introduction of a wide variety of aryl or heteroaryl groups, which is a key strategy for exploring structure-activity relationships (SAR) in drug discovery programs[8][9].

  • Buchwald-Hartwig Amination: The amino group at the C2 position can undergo Buchwald-Hartwig amination, though it is more commonly the product of such a reaction[10][11]. More practically, it can be used for amide bond formation or as a nucleophile in other transformations after the Suzuki coupling has been performed, providing another vector for molecular diversification.

Protein Degrader (PROTAC) Development

The compound is explicitly listed as a "Protein Degrader Building Block"[3]. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase[12][13]. The substituted benzoate scaffold of this molecule can serve as a core element or a precursor to a ligand that binds the protein of interest. The functional handles allow for the covalent attachment of linkers, which are then connected to an E3 ligase ligand, forming the complete PROTAC molecule[13][14].

Kinase Inhibitor Synthesis

Substituted anilines are privileged structures in the design of kinase inhibitors, often acting as "hinge-binding" motifs that anchor the inhibitor to the ATP-binding site of the kinase enzyme[2]. The ability to diversify the C5 position via Suzuki coupling allows for the rapid generation of libraries of potential kinase inhibitors, where the newly introduced aryl group can probe different pockets of the enzyme to enhance potency and selectivity[1][2].

Conclusion

This compound is more than a simple chemical; it is a powerful tool for innovation in drug discovery. Its well-defined physicochemical properties and the predictable reactivity of its functional groups provide researchers with a reliable and versatile platform for synthesis. The ability to perform sequential, orthogonal cross-coupling reactions, combined with its utility in the burgeoning field of targeted protein degradation, solidifies its status as a high-value building block for developing the next generation of therapeutics.

References

Solubility Profile of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (CAS No. 872624-52-7) is a highly functionalized aromatic compound increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[1] Its intricate structure, featuring diverse functional groups, presents a unique and critical solubility profile that dictates its handling, reactivity, and purification. This guide provides a comprehensive analysis of the physicochemical properties influencing its solubility in common organic solvents. We will explore the theoretical underpinnings of its solubility behavior, provide robust, step-by-step protocols for experimental determination, and discuss the practical implications for researchers in drug discovery and development.

Introduction: The Molecular Architecture and Its Implications

This compound is a compound of significant interest due to its strategic combination of reactive and modulating functional groups.[1] Understanding its solubility is not merely an academic exercise; it is fundamental to its application. The efficiency of its use in crucial synthetic steps like Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination is directly dependent on achieving sufficient solvation of the reagent.[1] Furthermore, knowledge of its solubility is paramount for developing effective purification strategies, primarily recrystallization, to ensure the high purity required for pharmaceutical intermediates.

The structure incorporates:

  • An amino group (-NH2) : A polar, basic group capable of hydrogen bonding.

  • A methyl ester group (-COOCH3) : A polar group that can act as a hydrogen bond acceptor.

  • An iodo group (-I) : A large, polarizable halogen that contributes to the molecular weight and can participate in halogen bonding.

  • A trifluoromethyl group (-CF3) : A strongly electron-withdrawing and highly lipophilic moiety.

The interplay of these groups dictates the compound's overall polarity and its interaction with various solvent environments.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[2][3] The unique combination of functional groups in this compound creates a nuanced solubility profile.

The Role of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a dominant feature of this molecule. Its presence has profound effects:

  • Increased Lipophilicity : The CF3 group is significantly more lipophilic than a methyl group and dramatically increases the compound's affinity for non-polar environments.[4][5] This is a key strategy used in drug design to enhance membrane permeability and in vivo transport.[5]

  • Electron-Withdrawing Nature : As a powerful electron-withdrawing group, the CF3 moiety influences the electron distribution across the aromatic ring, affecting the acidity/basicity of other functional groups.[4]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, a desirable trait in drug candidates.[5][6]

The Influence of Polar Functional Groups

While the CF3 group pushes the molecule towards lipophilicity, the amino and methyl ester groups provide sites for polar interactions:

  • Hydrogen Bonding : The primary amine (-NH2) can act as both a hydrogen bond donor and acceptor. The ester's carbonyl oxygen is a hydrogen bond acceptor. These capabilities suggest that solubility will be favorable in solvents that can participate in hydrogen bonding, such as alcohols.

  • Acid-Base Chemistry : The basicity of the amino group means the compound's solubility can be significantly increased in acidic aqueous solutions through the formation of a water-soluble salt.[7][8]

Based on this analysis, the molecule is expected to exhibit moderate polarity with significant lipophilic character. It is unlikely to be soluble in water under neutral pH but should show good solubility in a range of organic solvents.

Predicted Solubility in Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale (Causality)
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents have large dipole moments and can effectively solvate the polar amino and ester groups. Their non-protic nature avoids unwanted reactions. Analogous compounds show high solubility in DMSO and DMF.[9]
Polar Protic Ethanol, MethanolModerate to High These solvents can engage in hydrogen bonding with the amino and ester groups. The alkyl chains provide some non-polar character, accommodating the lipophilic trifluoromethyl group.
Halogenated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity and can solvate the molecule without strong hydrogen bonding. They are often used as reaction media for similar intermediates.[10]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents are less polar than alcohols and may struggle to overcome the crystal lattice energy of the solid.
Aromatic Toluene, BenzeneLow to Moderate The lipophilic CF3 group and the aromatic ring of the solute will interact favorably with these non-polar aromatic solvents through π-stacking and van der Waals forces.
Non-Polar Aliphatic Hexanes, HeptaneVery Low / Insoluble These solvents lack any significant polarity and cannot effectively solvate the polar amino and ester functionalities. They are excellent candidates for use as anti-solvents in recrystallization.

Experimental Workflow for Solubility Determination

To validate the predicted profile and obtain quantitative data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of the title compound.

Protocol 1: Gravimetric Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system for accurately measuring solubility at a given temperature.[11]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Ethanol, DMSO, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance (readable to 0.1 mg)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. Causality: Using an excess of solid ensures that a saturated solution is formed and equilibrium can be established.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours. Causality: A long equilibration time is crucial to ensure the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solute.[11]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed evaporating dish. Causality: Filtration removes any suspended microcrystals, ensuring that only the dissolved solute is weighed.

  • Solvent Evaporation: Place the evaporating dish in a fume hood or a vacuum oven at a gentle temperature to slowly evaporate the solvent completely.

  • Final Weighing: Once the solvent is fully removed, weigh the evaporating dish containing the dried solute residue.

  • Calculation:

    • Mass of solute = (Final weight of dish + residue) - (Initial weight of dish)

    • Solubility (g/L) = (Mass of solute in g) / (Volume of solution collected in L)

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// Edges start -> add_solvent; add_solvent -> equilibrate; equilibrate -> settle; settle -> filter; filter -> evaporate; evaporate -> weigh; weigh -> calculate; }

Fig. 1: Experimental Workflow for Solubility Determination

Practical Applications: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and its success is entirely dependent on selecting an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Selecting a Recrystallization Solvent

Based on the predicted solubility profile, several solvent systems can be proposed:

  • Single Solvent System: Ethanol could be an excellent choice. The compound is likely to have significantly higher solubility in hot ethanol than in cold ethanol.

  • Two-Solvent System: A solvent/anti-solvent pair is often effective. A good starting point would be Dichloromethane/Hexane or Tetrahydrofuran/Hexane. [12]

Protocol 2: Recrystallization of this compound

Objective: To purify the title compound by removing soluble and insoluble impurities.

Procedure:

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of a suitable hot solvent (e.g., ethanol). Causality: Using the minimum volume ensures the solution will be supersaturated upon cooling, maximizing the yield of recrystallized product.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Conclusion

This compound possesses a complex but predictable solubility profile governed by the strong lipophilic character of the trifluoromethyl group and the polar, hydrogen-bonding capabilities of its amino and methyl ester functions. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols and halogenated solvents, and poorly soluble in non-polar aliphatic hydrocarbons. This profile makes it amenable to a variety of organic reactions and allows for effective purification by recrystallization, particularly using single-solvent systems like ethanol or two-solvent systems involving an anti-solvent like hexane. The experimental protocols provided herein offer a robust framework for researchers to quantitatively determine its solubility and optimize its use in the critical path of drug discovery and development.

References

An In-depth Technical Guide to Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a sophisticated chemical intermediate pivotal to the advancement of modern drug discovery. This document delves into the compound's structural attributes, its strategic importance in the synthesis of targeted therapeutics, and the chemical principles underpinning its reactivity. We will explore its application in the construction of kinase inhibitors and as a crucial component in the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). Detailed discussions on its role in key synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are presented with mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to effectively utilize this versatile building block in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Anthranilates in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an increasing demand for molecular scaffolds that offer precise control over physicochemical properties and biological activity. Among these, fluorinated anthranilate derivatives have emerged as exceptionally valuable building blocks. The strategic incorporation of fluorine atoms and a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. This compound stands out as a prime example of such a scaffold, offering a unique combination of reactive handles that empower chemists to construct complex molecular architectures with a high degree of precision.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its advanced applications, equipping researchers with the knowledge to leverage its full potential in the synthesis of next-generation therapeutics.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 872624-52-7[1]
Molecular Formula C₉H₇F₃INO₂[1]
Molecular Weight 345.06 g/mol [1]
Appearance Off-white to light yellow crystalline powderN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A
Storage Store at 2-8°C, protected from light.[2]
Spectroscopic Data (Representative)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will likely appear as singlets or doublets in the downfield region (δ 7.0-8.5 ppm), with their coupling patterns providing information about their relative positions. The amine protons will likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the ester (δ ~165-170 ppm), the carbon bearing the trifluoromethyl group (a quartet due to C-F coupling), and the aromatic carbons, with those bonded to iodine and nitrogen showing characteristic shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester carbonyl (around 1700-1730 cm⁻¹), and C-F stretching vibrations for the trifluoromethyl group (in the 1000-1350 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and patent literature for similar compounds. The following represents a logical and field-proven approach.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a more readily available starting material, such as a substituted aminobenzoate, through a regioselective iodination reaction.

G target This compound intermediate1 Methyl 2-amino-4-(trifluoromethyl)benzoate target->intermediate1 Iodination starting_material 2-Amino-4-(trifluoromethyl)benzoic acid intermediate1->starting_material Esterification

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol (Representative)

Step 1: Esterification of 2-Amino-4-(trifluoromethyl)benzoic acid

  • To a solution of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 2-amino-4-(trifluoromethyl)benzoate.

Step 2: Regioselective Iodination

  • Dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of dichloromethane and water.

  • Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 eq), portion-wise at room temperature. The amino group directs the electrophilic iodination to the para position.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in the Synthesis of Targeted Therapeutics

The strategic placement of the amino, iodo, and trifluoromethyl groups, along with the methyl ester, makes this compound a highly versatile precursor for a range of complex molecules, particularly in the realm of kinase inhibitors and PROTACs.

Key Intermediate for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The scaffold of this compound is found in several potent kinase inhibitors, where the various functional groups serve as anchor points for building the final drug molecule. The presence of both an amino and an iodo group allows for sequential, regioselective cross-coupling reactions.[3]

Workflow for Kinase Inhibitor Synthesis:

G cluster_0 Synthetic Pathway 1 cluster_1 Synthetic Pathway 2 start This compound suzuki Suzuki-Miyaura Coupling start->suzuki intermediate1 Aryl-substituted intermediate suzuki->intermediate1 buchwald Buchwald-Hartwig Amination end Kinase Inhibitor buchwald->end intermediate1->buchwald intermediate2 Amine-coupled intermediate start_alt This compound buchwald_alt Buchwald-Hartwig Amination start_alt->buchwald_alt intermediate1_alt Amine-coupled intermediate buchwald_alt->intermediate1_alt suzuki_alt Suzuki-Miyaura Coupling end_alt Kinase Inhibitor suzuki_alt->end_alt intermediate1_alt->suzuki_alt

Caption: Sequential cross-coupling strategies for kinase inhibitor synthesis.

The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the anthranilate core and a wide variety of aryl or heteroaryl boronic acids or esters.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol (General):

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

The amino group on the anthranilate ring can undergo N-arylation via the Buchwald-Hartwig amination, another powerful palladium-catalyzed cross-coupling reaction. This allows for the introduction of a second aryl or heteroaryl moiety.[3]

Mechanistic Rationale: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[3][4]

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the aryl halide (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Building Block for PROTACs

The field of targeted protein degradation has gained significant momentum with the development of PROTACs. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a valuable precursor for the synthesis of the linker or for the functionalization of the target-binding or E3-ligase-binding moieties.

Logical Relationship in PROTAC Synthesis:

G start This compound functionalization Functionalization via Cross-Coupling start->functionalization linker_synthesis Linker Synthesis start->linker_synthesis warhead Target Protein Ligand functionalization->warhead e3_ligand E3 Ligase Ligand functionalization->e3_ligand protac PROTAC linker_synthesis->protac warhead->protac e3_ligand->protac

Caption: Role of the title compound in PROTAC synthesis.

The reactive handles on the molecule allow for the attachment of various linker chains through reactions like etherification, amidation, or further cross-coupling reactions, providing a modular approach to PROTAC design.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][5][6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2][5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Protect from light.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2][5][6][7]

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the construction of complex and biologically active molecules. The ability to perform sequential and regioselective cross-coupling reactions makes it an invaluable tool for researchers in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors and PROTACs. A thorough understanding of its reactivity and handling, as outlined in this guide, will enable scientists to fully exploit its potential in their synthetic endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

Methodological & Application

Leveraging Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of biaryl and heteroaryl structures—motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]

This guide focuses on a particularly valuable building block: Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate . This substrate is uniquely primed for Suzuki coupling due to several key structural features:

  • Aryl Iodide Moiety : The carbon-iodine bond is the most reactive among halogens for the crucial oxidative addition step in the catalytic cycle, allowing for milder reaction conditions compared to bromides or chlorides.[5][6]

  • Electron-Deficient Ring : The potent electron-withdrawing effects of the trifluoromethyl (-CF3) and methyl ester (-COOMe) groups activate the aryl iodide, further facilitating its entry into the catalytic cycle.[6][7]

  • Ortho-Amino Group : The presence of a primary amine provides a valuable synthetic handle for subsequent chemical modifications and can influence catalyst coordination.

  • Strategic Substitution : The resulting 5-aryl-2-amino-4-(trifluoromethyl)benzoate products are high-value scaffolds for the development of novel therapeutics, including kinase inhibitors and other biologically active agents.[8][9]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, critical reaction parameters, and a detailed protocol for successfully employing this compound in Suzuki coupling reactions.

Mechanistic Considerations: The Suzuki Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][10][11] Understanding this mechanism is critical for troubleshooting and optimizing reactions involving our specific substrate.

The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive halides, but the high reactivity of the C-I bond ensures this process is generally facile.[5] This step forms a square-planar Pd(II) intermediate.

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron reagent (e.g., a boronic acid) must first be activated by a base to form a more nucleophilic "ate" complex (e.g., a boronate).[5][12] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex. The choice of base and solvent is crucial to ensure this step proceeds efficiently and outcompetes potential side reactions like protodeboronation.

  • Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][10] This step is often accelerated by the use of bulky, electron-rich phosphine ligands on the palladium catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_intermediate Ar-Pd(II)(I)L₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OH)₂ Base pd2_diaryl Ar-Pd(II)-Ar'L₂ transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Coupled Product (Ar-Ar') substrate Methyl 2-amino-5-iodo- 4-(trifluoromethyl)benzoate (Ar-I) boronic Boronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling this compound depends on the careful selection of four key components: the catalyst system, the base, the solvent, and the boronic acid partner.

ParameterOptionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ. Pd(PPh₃)₄ is a stable Pd(0) source but may be less active for challenging couplings.[11] Pre-formed catalysts offer convenience and high activity.
Ligand Buchwald biaryl phosphines (SPhos, XPhos), P(t-Bu)₃, PPh₃This is often the most critical choice. For electron-deficient substrates and to facilitate the reductive elimination step, bulky and electron-rich ligands are paramount.[13] SPhos and XPhos are excellent starting points. PPh₃ is a classic ligand but may require higher temperatures and is often less effective for this substrate class.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation.[5] K₃PO₄ is a versatile and effective base for a wide range of substrates. K₂CO₃ is a milder option that can be beneficial for preserving the methyl ester from hydrolysis. Cs₂CO₃ is a stronger, more soluble base often used for difficult couplings.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA polar aprotic solvent mixed with water is standard.[5][14] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates transmetalation.[14] A 5:1 to 10:1 ratio of organic solvent to water is a common starting point.
Boronic Acid Partner Arylboronic acids, Heteroarylboronic acids, Boronic esters (pinacol)Boronic acids are common, but can be prone to decomposition (protodeboronation), especially electron-deficient or heteroaromatic variants.[7] Pinacol esters offer greater stability and are often used to circumvent this issue.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Workflow start Start: Reaction Setup reagents 1. Add Solids (Aryl Iodide, Boronic Acid, Base) to oven-dried flask. start->reagents purge 2. Seal & Purge Evacuate and backfill flask with inert gas (3x cycle). reagents->purge solvents 3. Add Solvents Add anhydrous organic solvent and degassed water via syringe. purge->solvents catalyst 4. Add Catalyst System Quickly add Pd source and ligand under positive inert gas pressure. solvents->catalyst react 5. Heat & Stir Heat reaction to desired temperature (e.g., 80-100 °C) with vigorous stirring. catalyst->react monitor 6. Monitor Progress Track reaction via TLC or LC-MS until starting material is consumed. react->monitor workup 7. Work-up Cool, quench (e.g., with water), and extract with organic solvent. monitor->workup purify 8. Purify Dry organic layer, concentrate, and purify via column chromatography. workup->purify analyze 9. Analyze Characterize pure product using NMR, HRMS, etc. purify->analyze end End: Pure Product analyze->end

Caption: General experimental workflow for a Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 345 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).

  • Degassing : Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : To the flask, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Stir the mixture for 5-10 minutes to form a suspension.

  • Catalyst Addition : In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol, 4 mol%). Briefly purge the vial with argon. Under a positive flow of argon, quickly unseal the reaction flask and add the catalyst and ligand solids.

  • Reaction : Reseal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed; Wrong ligand/base/solvent combination.Ensure rigorous inert atmosphere technique. Screen different ligands (e.g., XPhos), bases (e.g., Cs₂CO₃), and increase temperature.
Dehalogenation Side Product Source of hydride in the reaction mixture (e.g., from solvent).Use high-purity, anhydrous solvents. Ensure the base is not excessively hydrated.
Protodeboronation of Boronic Acid Boronic acid is unstable under reaction conditions (often an issue with heteroaryl or EWG-substituted boronic acids).[15]Use the corresponding boronic pinacol ester. Use a milder base (e.g., KF) or lower the reaction temperature. Add the boronic acid portion-wise.
Ester Hydrolysis Base is too strong or reaction time/temperature is excessive.Use a milder base like K₂CO₃. Minimize reaction time once the starting material is consumed.

Conclusion

This compound is a highly effective and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its inherent reactivity, driven by the C-I bond and electron-deficient nature, allows for the efficient synthesis of diverse 5-aryl-2-aminobenzoate derivatives. Success in these reactions is readily achievable through the rational selection of a bulky, electron-rich phosphine ligand, an appropriate base, and rigorous application of inert atmosphere techniques. The protocols and insights provided herein serve as a robust foundation for researchers to leverage this valuable building block in the pursuit of novel chemical entities for drug discovery and materials science.

References

Application Notes and Protocol for Sonogashira Coupling with Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction is valued for its mild reaction conditions, broad functional group tolerance, and high efficiency, making it indispensable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3][4]

This application note provides a detailed protocol for the Sonogashira coupling of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate with a terminal alkyne. The substrate features an electron-rich amine and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring, which can influence reactivity. The presence of the aryl iodide bond, however, makes it an excellent candidate for this transformation, as the carbon-iodine bond is highly reactive towards oxidative addition to the palladium(0) catalyst.[1][3]

Mechanistic Rationale: A Dual Catalytic Cycle

The Sonogashira coupling typically proceeds through a synergistic dual catalytic cycle involving both palladium and copper catalysts.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[2][3] This is often the rate-limiting step.[1]

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[2][3] This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.[3]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

It is important to note that copper-free Sonogashira protocols have been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling), which can occur in the presence of oxygen.[1][6] However, the classic copper-cocatalyzed system is often highly efficient for aryl iodides.

Visualizing the Catalytic Pathway

The interplay between the palladium and copper cycles is central to the efficiency of the Sonogashira coupling.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Transmetalation_Pd Ar-Pd(II)(C≡CR)L₂ Pd_complex->Transmetalation_Pd Transmetalation Transmetalation_Pd->Pd0 Reductive Elimination (Ar-C≡CR) Product Coupled Product CuI Cu(I) Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Coordination & Deprotonation Cu_acetylide->Pd_complex Transmetalation Alkyne H-C≡CR Base Base Cu_acetyl_deprotonation + Base-H⁺ Aryl_Iodide Methyl 2-amino-5-iodo- 4-(trifluoromethyl)benzoate Terminal_Alkyne Terminal Alkyne (R-C≡CH)

Caption: Dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the Sonogashira coupling of this compound. Optimization may be required for specific terminal alkynes.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurpose
This compound1245776-06-1361.03Aryl Halide
Terminal AlkyneVariesVariesCoupling Partner
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride)13965-03-2701.90Palladium Catalyst
CuI (Copper(I) iodide)7681-65-4190.45Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)121-44-8 / 108-18-9101.19 / 101.19Base and Solvent
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)109-99-9 / 68-12-272.11 / 73.09Solvent
Reaction Setup and Execution

The following workflow provides a robust starting point for the coupling reaction.

Caption: Experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).[7][8]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.[3][7] This is critical to prevent the oxidative homocoupling of the alkyne.[1]

  • Solvent and Base Addition : Add an anhydrous solvent such as THF or DMF (e.g., 5-10 mL per mmol of aryl iodide) via syringe.[9][10] Then, add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) via syringe.[8][9] The amine also serves to neutralize the hydrogen iodide formed during the reaction.[1]

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture at room temperature.[11]

  • Reaction : Stir the reaction mixture at room temperature. Due to the high reactivity of aryl iodides, the reaction often proceeds efficiently at ambient temperature.[2][3] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting material is consumed.[3]

  • Work-up :

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium and copper salts.[3][12]

    • Wash the organic phase with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove the amine base, followed by a brine wash.[3][7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.[3][7]

Stoichiometry and Conditions Summary
ComponentStoichiometry (equiv.)Typical LoadingRationale
This compound1.0-Limiting reagent.
Terminal Alkyne1.1 - 1.5-A slight excess is used to ensure complete consumption of the aryl iodide and to account for potential homocoupling.
Pd(PPh₃)₂Cl₂0.02 - 0.052-5 mol%Catalyzes the oxidative addition and reductive elimination steps.[2]
CuI0.04 - 0.104-10 mol%Co-catalyst that activates the alkyne for transmetalation.[2][13]
Amine Base (e.g., Et₃N)2.0 - 3.0-Neutralizes the HI byproduct and facilitates the formation of the copper acetylide.[1]
Solvent (e.g., THF)-5-10 mL/mmolProvides a medium for the reaction. Aprotic solvents are generally preferred.[10]
Temperature-Room Temp. - 60°CAryl iodides are typically reactive enough for the coupling to proceed at room temperature.[2][3]

Safety and Handling Precautions

  • Reagents : Palladium catalysts and copper iodide should be handled in a well-ventilated fume hood. Amines such as triethylamine and diisopropylamine are volatile and corrosive. Anhydrous solvents are flammable. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Reaction Conditions : The reaction should be conducted under an inert atmosphere to prevent potential side reactions and ensure catalyst stability. While Sonogashira couplings are generally not highly exothermic, it is good practice to monitor the reaction temperature, especially during scale-up.[14]

  • Work-up : Quenching with aqueous ammonium chloride should be done carefully.

Troubleshooting and Optimization

  • Low Yield : If the yield is low, consider increasing the catalyst loading or reaction temperature. Ensure that the reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The choice of base and solvent can also be critical and may require screening.[15]

  • Homocoupling of Alkyne : If a significant amount of alkyne dimer is observed, this is likely due to the presence of oxygen. Improve the degassing procedure. Alternatively, a copper-free Sonogashira protocol can be employed.[1][6]

  • Decomposition of Starting Material : The amino group on the substrate could potentially coordinate to the metal centers. If decomposition is observed, using a different phosphine ligand on the palladium catalyst might be beneficial.[2][16]

Conclusion

The Sonogashira coupling is a highly reliable method for the synthesis of substituted alkynes from aryl iodides like this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol provided here serves as a comprehensive guide and a solid starting point for the successful implementation of this important transformation in a research and development setting.

References

The Strategic Application of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological properties of drug candidates.[1] Among the valuable fluorinated building blocks, Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate stands out as a trifunctional scaffold of significant interest. Its unique substitution pattern—an aniline for nucleophilic reactions or amide bond formation, a methyl ester for hydrolysis and subsequent derivatization, an iodo group for transition-metal-catalyzed cross-coupling reactions, and a trifluoromethyl group for modulating physicochemical and metabolic properties—makes it a highly versatile intermediate in the synthesis of complex therapeutic agents.

The trifluoromethyl (-CF3) group, in particular, is a prized substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2][3] The strategic placement of the iodo-substituent provides a reactive handle for introducing molecular complexity through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[4] This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors, exemplified by the MEK inhibitor, Trametinib.

The MEK Signaling Pathway: A Key Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][5] Dysregulation of this pathway, often through mutations in upstream components like the BRAF or KRAS genes, is a hallmark of many human cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1][4]

MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this pathway, phosphorylating and activating the downstream effector, ERK.[5] Consequently, inhibiting MEK presents a highly attractive therapeutic strategy to block aberrant signaling and impede tumor growth.[4][2]

MEK_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Trametinib Trametinib Trametinib->MEK Inhibition Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression

Caption: The RAS/RAF/MEK/ERK Signaling Pathway and the Mechanism of Action of Trametinib.

Application in the Synthesis of MEK Inhibitors: The Case of Trametinib

Trametinib (trade name Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of various cancers with BRAF mutations.[5][6] The synthesis of Trametinib and its analogues highlights the utility of building blocks derived from 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid. While the direct use of the methyl ester is not explicitly detailed in all public literature, the core "2-fluoro-4-iodoaniline" fragment is a key component, and the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for further reactions.

A plausible and convergent synthetic strategy for a key intermediate of Trametinib, starting from a derivative of our title compound, is outlined below. This conceptual pathway is based on established synthetic methodologies for Trametinib and related compounds.

Trametinib_Synthesis A Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate B 2-Amino-5-iodo-4- (trifluoromethyl)benzoic acid A->B Hydrolysis C N-(2-Fluoro-4-iodophenyl) -N'-cyclopropylurea B->C Multi-step Conversion E Trametinib Core Structure C->E Cyclization D Pyridotrione Intermediate D->E

Caption: Conceptual Synthetic Pathway to the Trametinib Core.

Protocols for Key Synthetic Transformations

The true synthetic power of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The following are detailed, representative protocols for Suzuki-Miyaura and Sonogashira couplings, designed to be robust starting points for researchers.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (4 mol%)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane/water (4:1, 5 mL) to the vessel.

  • In a separate vial, pre-mix Pd(OAc)2 (0.02 mmol) and PPh3 (0.04 mmol) in a small amount of the degassed solvent mixture.

  • Add the catalyst mixture to the reaction vessel under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until reaction completion as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)2 / PPh3K2CO3Dioxane/H2O90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Toluene/H2O100680-90
33-Pyridinylboronic acidPd(PPh3)4K3PO4DMF/H2O1101270-85

Note: Yields are estimates and will vary depending on the specific substrate and reaction conditions.

Protocol 2: Sonogashira Cross-Coupling

This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne.

Materials and Equipment:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl2(PPh3)2 (0.02 mmol), and CuI (0.04 mmol).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 2.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cross_Coupling_Workflow Start Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate + Coupling Partner Reaction_Setup Reaction Setup: - Add Reagents & Solvent - Inert Atmosphere Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Pd Catalyst - Ligand (if needed) - CuI (for Sonogashira) Reaction_Setup->Catalyst_Addition Reaction Reaction: - Heat & Stir - Monitor Progress Catalyst_Addition->Reaction Workup Aqueous Workup: - Quench Reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion: An Indispensable Tool for Modern Drug Discovery

This compound is a testament to the power of rational design in chemical synthesis. Its strategically positioned functional groups provide medicinal chemists with a versatile platform for the efficient construction of complex, biologically active molecules. The ability to leverage the trifluoromethyl group for improved drug-like properties and the iodo group for sophisticated cross-coupling reactions makes this compound an invaluable asset in the development of targeted therapies, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this remarkable building block in their drug discovery endeavors.

References

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: A Core Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Anthranilate

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of advanced agrochemicals. Its strategic importance lies in the precise arrangement of its substituents: an amino group, an iodo atom, and a trifluoromethyl (CF3) group. This unique combination makes it an ideal precursor for constructing complex molecules with potent insecticidal activity.

The trifluoromethyl group is particularly significant in modern agrochemical design. It is a key "super-substituent" known to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2][3] The presence of the iodo and amino groups provides versatile chemical handles for subsequent reactions, allowing for the efficient assembly of the final active ingredient. This application note provides a detailed guide for researchers on the properties, synthesis, and application of this building block, with a focus on its role in the production of diamide-class insecticides.

Physicochemical Properties

Understanding the physical and chemical properties of a building block is fundamental to its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 872624-52-7[4][5]
Molecular Formula C₉H₇F₃INO₂[5]
Molecular Weight 345.06 g/mol [5]
Appearance Off-white to light yellow solid[4]
Purity Typically ≥97%[5]

Application in Agrochemical Synthesis: Pathway to Diamide Insecticides

This compound is a precursor to a closely related and widely used intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, which is a cornerstone for the synthesis of the blockbuster insecticide Chlorantraniliprole.[6][7][8] While the title compound contains iodine, many industrial syntheses utilize the chlorinated analogue. The synthetic principles and the role of the trifluoromethyl group, however, are directly transferable. The general pathway involves the coupling of an anthranilamide derivative with a substituted pyrazole carboxylic acid.

The overall workflow can be visualized as a two-part synthesis converging to produce the final product.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis A Methyl 2-amino-5-iodo- 4-(trifluoromethyl)benzoate B Amidation with Methylamine A->B C 2-amino-N-methyl-5-iodo- 4-(trifluoromethyl)benzamide B->C G Amide Coupling (e.g., via Acid Chloride) C->G D 2,3-Dichloropyridine + Hydrazine E Cyclization & Elaboration D->E F 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid E->F F->G H Final Diamide Insecticide (e.g., Chlorantraniliprole analogue) G->H

References

The Unharnessed Potential of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Poised for Innovation

In the relentless pursuit of novel materials with superior performance characteristics, the strategic design of molecular building blocks is paramount. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a halogenated and fluorinated aromatic compound that, while not yet widely cited in dedicated materials science literature, presents a compelling structural framework for the development of next-generation polymers. Its unique combination of reactive functional groups—an amino group ortho to a methyl ester, a strategically positioned iodo group, and an electron-withdrawing trifluoromethyl group—offers a versatile platform for synthesizing high-performance materials tailored for demanding applications in electronics and aerospace.

The trifluoromethyl (-CF3) group is a well-established performance enhancer in polymer chemistry. Its incorporation is known to bestow a range of desirable properties, including increased solubility, enhanced thermal and oxidative stability, reduced water absorption, and a lower dielectric constant.[1][2][3] These attributes are critical for materials used in microelectronics and other high-tech applications. The iodo-substituent serves as a highly efficient handle for carbon-carbon bond formation through various cross-coupling reactions, enabling the construction of complex and extended conjugated systems.[4][5] Furthermore, the ortho-amino ester moiety is a classical precursor for the formation of rigid heterocyclic structures, such as benzoxazoles, which are the backbone of thermally resilient polymers.[6]

This guide provides detailed application notes and hypothetical, yet scientifically robust, protocols for the utilization of this compound as a key monomer in two promising areas of materials science: the synthesis of high-performance polybenzoxazoles and the creation of novel conjugated polymers for organic electronics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 872624-52-7
Molecular Formula C₉H₇F₃INO₂
Molecular Weight 345.06 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in common organic solvents (e.g., THF, DMF, DMAc, Chloroform)

Application Note I: Synthesis of a Novel Fluorinated Polybenzoxazole (PBO)

Rationale and Significance

Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance.[6][7] They are often used in applications demanding performance beyond the capabilities of conventional polymers, such as in the aerospace and electronics industries for manufacturing heat-resistant fibers and low-dielectric films.[6][7][8]

The proposed protocol leverages the ortho-amino ester functionality of this compound. The synthesis proceeds through a two-step process: initial formation of a poly(o-hydroxyamide) precursor, followed by a thermal cyclodehydration to yield the final polybenzoxazole. The incorporation of the trifluoromethyl group is anticipated to enhance the solubility of the precursor polymer, facilitating processing, while imparting a lower dielectric constant and reduced moisture uptake in the final PBO film—properties highly desirable for microelectronic applications.[2][9] The iodine atom remains as a pendant group on the polymer backbone, offering a site for post-polymerization modification.

Experimental Workflow

cluster_0 Step 1: Poly(o-hydroxyamide) Synthesis cluster_1 Step 2: PBO Formation & Film Casting Monomer This compound Hydrolysis Hydrolysis of Ester (LiOH, THF/H2O) Monomer->Hydrolysis AcidChloride Conversion to Acid Chloride (Thionyl Chloride) Hydrolysis->AcidChloride Polycondensation Low-Temperature Solution Polycondensation AcidChloride->Polycondensation Diamine Aromatic Diamine (e.g., 4,4'-oxydianiline) Diamine->Polycondensation Precursor Poly(o-hydroxyamide) Precursor Polycondensation->Precursor Casting Solution Casting of Precursor Precursor->Casting Cyclodehydration Thermal Cyclodehydration (High Temperature, Inert Atm.) Casting->Cyclodehydration PBO_Film Final Polybenzoxazole Film Cyclodehydration->PBO_Film

Caption: Workflow for the synthesis of a fluorinated polybenzoxazole.

Detailed Protocol: Synthesis of a Polybenzoxazole from this compound and 4,4'-Oxydianiline (ODA)

Part A: Synthesis of the Diamine Monomer (Hypothetical)

This protocol assumes the use of a suitable aromatic diamine. For this example, we will use the commercially available 4,4'-oxydianiline (ODA). The diacid monomer is prepared from this compound.

  • Hydrolysis of the Methyl Ester:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture with 1M HCl to a pH of ~2-3, leading to the precipitation of the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

  • Formation of the Diacid Chloride:

    • Caution: This step should be performed in a well-ventilated fume hood.

    • To a flask containing the synthesized 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq), add an excess of thionyl chloride (SOCl₂) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Part B: Polycondensation and Film Formation

  • Poly(o-hydroxyamide) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (ODA) (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the freshly prepared 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid chloride (2.0 eq) to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The formation of a viscous polymer solution indicates successful polymerization.

  • Film Casting and Thermal Cyclization:

    • Cast the viscous poly(o-hydroxyamide) solution onto a clean glass plate.

    • Heat the cast film in a vacuum oven at 80-100°C for 12 hours to remove the solvent.

    • For thermal cyclodehydration, place the dried film in a high-temperature oven under a nitrogen atmosphere and subject it to a staged heating program: 150°C for 1 hour, 250°C for 1 hour, and finally 350°C for 2 hours. This process facilitates the conversion of the precursor to the final polybenzoxazole structure.[10]

    • After cooling to room temperature, the resulting tough, flexible polybenzoxazole film can be peeled from the glass substrate.

Expected Material Properties and Characterization

The resulting fluorinated PBO is expected to exhibit the following properties:

PropertyExpected OutcomeRationaleCharacterization Technique
Thermal Stability Td5% > 500°C (in N₂)The rigid benzoxazole backbone imparts high thermal stability.Thermogravimetric Analysis (TGA)
Glass Transition Temp. > 300°CAromatic and heterocyclic backbone restricts chain mobility.Differential Scanning Calorimetry (DSC)[11][12]
Solubility Soluble in aprotic polar solventsThe -CF₃ group disrupts packing and improves solubility.Solubility tests
Dielectric Constant < 3.0The fluorine content lowers polarizability.[1]Dielectric Spectroscopy
Mechanical Properties High tensile strength and modulusThe rigid-rod nature of the PBO backbone.[13]Tensile testing

Application Note II: Monomer for Conjugated Polymers via Suzuki Polycondensation

Rationale and Significance

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is the basis for their use in a wide range of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4]

The structure of this compound is well-suited for its use as a monomer in the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions. The iodine atom provides a reactive site for Suzuki polycondensation, a robust and versatile method for forming C-C bonds.[4][5] By copolymerizing this monomer with a suitable aromatic diboronic acid or ester, novel donor-acceptor or all-donor conjugated polymers can be synthesized. The electron-withdrawing nature of the trifluoromethyl and methyl ester groups suggests that this monomer will act as an acceptor unit, which is a key component in designing polymers with tailored electronic properties for organic electronics.

Experimental Workflow

MonomerA Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate (Monomer A) Polymerization Suzuki Polycondensation (Heat, Inert Atmosphere) MonomerA->Polymerization MonomerB Aromatic Diboronic Ester (e.g., Thiophene-based) (Monomer B) MonomerB->Polymerization Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Base Aqueous Base (e.g., K2CO3) Base->Polymerization Solvent Organic Solvent (e.g., Toluene/DMF) Solvent->Polymerization Purification Purification (Precipitation, Soxhlet Extraction) Polymerization->Purification FinalPolymer Final Conjugated Polymer Purification->FinalPolymer

Caption: Workflow for Suzuki polycondensation.

Detailed Protocol: Synthesis of a Conjugated Copolymer via Suzuki Polycondensation

Materials:

  • This compound (Monomer A)

  • A suitable aromatic diboronic acid or ester, for example, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and N,N-Dimethylformamide (DMF)

  • Aliquat 336 (phase transfer catalyst)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine this compound (1.0 eq), the aromatic diboronic ester (1.0 eq), and the palladium catalyst Pd(PPh₃)₄ (1-3 mol%).

    • Add Aliquat 336 (2-3 drops).

    • Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Polymerization:

    • Add degassed toluene and a degassed 2M aqueous solution of K₂CO₃ to the flask via syringe. The solvent ratio (Toluene:Water) is typically around 4:1.

    • Heat the reaction mixture to 90-100°C with vigorous stirring.

    • Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) of small aliquots taken from the reaction mixture. An increase in molecular weight over time indicates successful polymerization. The reaction is typically run for 24-72 hours.[14]

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol to precipitate the polymer.

    • Collect the crude polymer by filtration.

    • To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction).

    • Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.

Expected Material Properties and Characterization

The resulting conjugated polymer is expected to be a colored solid, with its specific properties depending on the chosen co-monomer.

PropertyExpected OutcomeRationaleCharacterization Technique
Molecular Weight Mn > 10 kDa, PDI < 2.5Suzuki polycondensation allows for the formation of high molecular weight polymers.Gel Permeation Chromatography (GPC)
Optical Properties Strong absorption in the UV-Vis rangeThe extended π-conjugation in the polymer backbone.UV-Vis Spectroscopy
Electrochemical Properties Reversible redox behaviorThe donor-acceptor nature of the polymer backbone.Cyclic Voltammetry (CV)
Thermal Stability Td5% > 350°C (in N₂)The aromatic nature of the polymer backbone.Thermogravimetric Analysis (TGA)

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, building block for materials science research. The strategic placement of its functional groups provides synthetic chemists with a versatile toolkit to construct novel high-performance polymers. The hypothetical protocols detailed in this guide for the synthesis of fluorinated polybenzoxazoles and conjugated polymers are based on well-established, robust chemical transformations and are intended to serve as a foundation for further research and development. The anticipated properties of the resulting materials—including high thermal stability, low dielectric constants, and tunable electronic characteristics—make this monomer a compelling candidate for creating the next generation of advanced materials for a multitude of applications. Further exploration of this and structurally related monomers is highly encouraged to unlock their full potential in materials innovation.

References

Application Note: Versatile Derivatization Strategies for the Amino Group of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed protocols and expert insights for the chemical derivatization of the primary amino group of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. This molecule is a highly valuable and functionalized building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other complex bioactive compounds.[1] Its structure offers three distinct points for chemical modification: the nucleophilic amino group, the aryl iodide for cross-coupling reactions, and the ester for hydrolysis or amidation. This document focuses exclusively on methodologies for selectively modifying the 2-amino group, including N-acylation, N-sulfonylation, and N-alkylation via reductive amination, providing researchers with a robust playbook for generating diverse compound libraries from this versatile scaffold.

Introduction to the Core Scaffold: A Privileged Synthetic Intermediate

This compound is a trifecta of functionalities engineered for synthetic utility. The strategic placement of its substituents makes it an ideal starting point for multi-step synthetic campaigns.

  • The Amino Group (-NH₂): As a primary aromatic amine, it serves as a potent nucleophile and a key handle for introducing a vast array of side chains and functional groups. Its reactivity is tempered by the electron-withdrawing effects of the adjacent methyl ester and the trifluoromethyl group in the para position, a factor that must be considered in reaction kinetics but also serves to reduce the likelihood of unwanted side reactions, such as over-alkylation.

  • The Aryl Iodide (-I): This group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. It enables orthogonal derivatization through powerful methods like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the late-stage introduction of carbon or nitrogen substituents.[2][3][4]

  • The Trifluoromethyl Group (-CF₃): A common bioisostere in modern drug design, the -CF₃ group enhances metabolic stability, membrane permeability, and binding affinity by altering the electronic properties and lipophilicity of the molecule.

  • The Methyl Ester (-CO₂Me): Provides a site for hydrolysis to the corresponding carboxylic acid or direct conversion to amides, further expanding the potential for diversification.

This guide will systematically detail protocols to exploit the reactivity of the amino group, providing a foundation for creating novel derivatives.

Strategic Workflow for Amino Group Derivatization

The derivatization of the amino group requires careful selection of reagents and conditions to ensure chemoselectivity, preserving the integrity of the ester and aryl iodide functionalities. The general workflow involves the reaction of the primary amine with an electrophilic partner, often in the presence of a base to neutralize acidic byproducts.

G General Derivatization Workflow cluster_reagents Electrophilic Partner + Reagents A This compound B N-Acylation (Amide Synthesis) A->B C N-Sulfonylation (Sulfonamide Synthesis) A->C D N-Alkylation (Reductive Amination) A->D R1 Acyl Halide / Anhydride + Non-nucleophilic Base R2 Sulfonyl Chloride + Non-nucleophilic Base R3 Aldehyde / Ketone + Reducing Agent

Caption: Workflow for selective derivatization of the primary amino group.

Core Derivatization Protocols

The following protocols are designed as robust starting points for laboratory synthesis. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation that converts the primary amine into a stable amide derivative. This is commonly achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality & Rationale:

  • Reagent: Acyl chlorides (e.g., benzoyl chloride) are highly reactive electrophiles.

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent reaction with the solvent.

  • Base: A non-nucleophilic base such as Triethylamine (TEA) or Pyridine is crucial. Its role is to scavenge the HCl byproduct generated during the reaction. Using a nucleophilic base (e.g., NaOH) could lead to competitive hydrolysis of the methyl ester.

G N-Acylation Reaction Scheme reactant1 Starting Material reactant2 Benzoyl Chloride plus1 + arrow Triethylamine (TEA) DCM, 0 °C to RT product N-Benzoyl Derivative

Caption: Example scheme for the N-acylation of the starting material.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Electrophile Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

This protocol yields sulfonamides, a privileged functional group in medicinal chemistry. The procedure is analogous to N-acylation but employs a sulfonyl chloride.

Causality & Rationale:

  • Reagent: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) are used to install the sulfonyl group.

  • Base: Pyridine is often used as both the base and a solvent, as it is effective at catalyzing the reaction and scavenging HCl. A stronger, non-nucleophilic base like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate slow reactions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine at room temperature.

  • Electrophile Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq) portion-wise to the solution. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature overnight or gently heat to 40-50 °C for 2-6 hours if the reaction is sluggish (monitor by TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker of ice-cold 1M HCl. A precipitate of the product should form.

    • Stir for 30 minutes to fully precipitate the product and dissolve the pyridine hydrochloride salt.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities.

  • Purification: The crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of primary or secondary alkyl groups.[5][6] The reaction proceeds via the in-situ formation of an imine (or enamine), which is then reduced by a selective hydride agent.

Causality & Rationale:

  • Reagents: An aldehyde or ketone is used as the source of the alkyl group.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting carbonyl compound. It is also tolerant of the ester functionality.[7]

  • Solvent: Anhydrous Dichloroethane (DCE) or DCM is typically used. Acetic acid is often added as a catalyst to promote imine formation.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and anhydrous DCE.

  • Catalyst Addition: Add glacial acetic acid (2.0 eq) to the mixture.

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Gas evolution (hydrogen) may be observed.

  • Reaction: Stir the reaction at room temperature for 12-24 hours until the starting amine is consumed (monitor by LC-MS or TLC).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting secondary or tertiary amine by silica gel column chromatography.

Data Summary & Comparison

Derivatization Method Electrophile Typical Base/Reagent Product Key Advantages Potential Challenges
N-Acylation Acyl Chloride / AnhydrideTriethylamine, PyridineAmideHigh-yielding, robust, predictable reactivity.Highly reactive acyl halides can be moisture sensitive.
N-Sulfonylation Sulfonyl ChloridePyridine, DMAP (cat.)SulfonamideForms a key pharmacophore, stable products.Can be slower than acylation; may require heating.
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃, Acetic AcidSecondary/Tertiary AmineHigh functional group tolerance, wide variety of alkyl groups can be introduced.Potential for over-alkylation with reactive aldehydes; requires anhydrous conditions.

Orthogonal Reactivity: The Aryl Iodide Handle

While this note focuses on the amino group, it is critical to recognize the synthetic power of the aryl iodide. This functionality allows for an entirely separate class of derivatizations using transition metal catalysis. Methods like the Buchwald-Hartwig amination[2][3][8] and the Ullmann condensation[9][10] can be employed to form new C-N or C-O/C-S bonds at the 5-position. The reactivity of aryl iodides is generally high in these transformations, though catalyst inhibition by iodide can sometimes be a factor to consider.[4][11] This orthogonal reactivity allows for a sequential derivatization strategy: first modify the amino group as described above, then perform a cross-coupling reaction on the aryl iodide, or vice-versa, enabling the rapid construction of highly complex and diverse molecular architectures.

References

Application Notes and Protocols for the Quantification of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a complex aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and advanced materials. The presence of an amine group, an iodine atom, and a trifluoromethyl group on the benzoic acid methyl ester scaffold imparts unique chemical properties that are of great interest in drug discovery and materials science. Accurate and precise quantification of this molecule is paramount for ensuring the quality, efficacy, and safety of end products, as well as for monitoring reaction kinetics and optimizing synthesis yields.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary tools to implement these methods effectively in their laboratories. The protocols are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

Application Note: Reversed-phase HPLC with UV detection is a highly reliable and widely accessible method for determining the purity and assay of this compound. The method's strength lies in its ability to separate the target analyte from starting materials, by-products, and degradation products. The choice of a C18 stationary phase is based on the non-polar nature of the molecule, while a mobile phase of acetonitrile and water with a formic acid modifier ensures good peak shape and resolution.[6][7][8][9]

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its hydrophobic properties, which will effectively retain the non-polar aromatic analyte.

  • Mobile Phase: An acetonitrile/water gradient provides a broad elution window to separate compounds with varying polarities. The addition of 0.1% formic acid protonates the amine group, reducing peak tailing and improving chromatographic efficiency.[10]

  • Detection: The aromatic nature of the compound allows for sensitive detection using a UV-Vis detector. The optimal wavelength is determined by acquiring a UV spectrum of the analyte.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase (50:50 acetonitrile:water) in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[8]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8]

Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

| Detection | UV at 254 nm (or optimal wavelength) |

Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.[11]

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Analysis and Impurity Identification

Application Note: GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[12] For this compound, GC-MS is particularly useful for detecting and identifying trace-level impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks. Given the compound's structure, derivatization may not be necessary, but can be employed to improve volatility and peak shape if needed.[13]

Rationale for Method Design
  • Separation: A non-polar capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds based on their boiling points and interaction with the stationary phase.

  • Detection: Mass spectrometry provides both quantitative data (from the total ion chromatogram or selected ion monitoring) and qualitative data (from the mass spectrum), enabling confident identification of the analyte and any co-eluting impurities.[12][14]

  • Injection: A split/splitless injector allows for flexibility in handling samples with varying concentrations.

Experimental Protocol: GC-MS

Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • GC vials with septa.

  • Appropriate solvents (e.g., dichloromethane, ethyl acetate).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in a suitable solvent like ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

GC-MS Conditions:

Parameter Recommended Condition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Oven Program Start at 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50-500 |

Data Analysis and Quantification:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the analyte in the sample using the calibration curve.

  • Identify unknown peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Quantitative NMR (qNMR) Spectroscopy for Absolute Quantification

Application Note: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the absolute concentration or purity of a substance without the need for a chemically identical reference standard for calibration.[15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. For this compound, both ¹H and ¹⁹F qNMR are highly applicable. ¹⁹F qNMR is particularly advantageous due to the presence of the trifluoromethyl group, which provides a simple and well-resolved signal in a spectral region typically free from interferences.[17][18]

Rationale for Method Design
  • Nucleus Selection: ¹⁹F is an excellent nucleus for qNMR due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. The trifluoromethyl group will produce a singlet, simplifying integration.

  • Internal Standard: A stable, non-volatile internal standard with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal is crucial. Trifluoroacetic acid or another suitable fluorinated compound can be used.[17]

  • Experimental Parameters: Proper optimization of acquisition parameters, such as the relaxation delay (D1), is critical to ensure complete relaxation of the nuclei between scans, which is essential for accurate quantification.

Experimental Protocol: ¹⁹F qNMR

Instrumentation and Consumables:

  • High-resolution NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal standard of known purity (e.g., Trifluoroacetic acid).

  • Analytical balance.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

Parameter Recommended Setting Rationale
Pulse Angle 90° To ensure maximum signal intensity.
Relaxation Delay (D1) 5 x T₁ (longest) To allow for full relaxation of all nuclei between pulses for accurate integration.
Number of Scans ≥ 16 To achieve an adequate signal-to-noise ratio.

| Acquisition Time | ≥ 3 s | To ensure high digital resolution. |

Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the ¹⁹F NMR spectrum.

  • Integrate the signal corresponding to the trifluoromethyl group of the analyte and the signal of the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the internal standard

Method Validation Summary

All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[1][2][5] The following table summarizes the key validation parameters that should be assessed for each of the described methods according to ICH guidelines.[1][3][4]

Validation ParameterHPLCGC-MSqNMR
Specificity Demonstrated by peak purity analysis and separation from known impurities.Confirmed by unique retention time and mass spectrum.Assured by the unique chemical shift of the analyte's signals.
Linearity Assessed over a range of concentrations (e.g., 5-150% of expected).Assessed over the expected concentration range for trace analysis.Not applicable in the same way; response is inherently linear.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Determined by the solubility and desired signal-to-noise ratio.
Accuracy Determined by spike/recovery studies at multiple concentration levels.Determined by spike/recovery studies.High accuracy is an intrinsic feature of the method when performed correctly.
Precision Repeatability (intra-day) and intermediate precision (inter-day) assessed by multiple measurements.Repeatability and intermediate precision are evaluated.Assessed by repeated sample preparations and measurements.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (e.g., 3:1).Determined based on signal-to-noise ratio of a characteristic ion.Dependent on the number of scans and spectrometer field strength.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (e.g., 10:1).Determined based on signal-to-noise ratio of a characteristic ion.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Evaluated by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition, temperature).Evaluated by varying parameters like oven ramp rate and gas flow.Assessed by minor variations in parameters like temperature and pulse widths.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample/Standard s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC s3->h1 Injection h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: HPLC analysis workflow for this compound.

qNMR_Workflow prep Accurately weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 19F NMR Spectrum (Optimized D1) transfer->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Purity/Concentration process->calculate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis Overview & Key Challenges

The synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic strategy involves two primary stages:

  • Preparation of the Precursor: Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate.

  • Iodination: Introduction of the iodine atom at the C5 position via a Sandmeyer-type reaction.

The primary challenges in this synthesis lie in the electronic nature of the substrate. The presence of a strong electron-withdrawing trifluoromethyl group (-CF3) deactivates the aromatic ring, making the initial amine precursor weakly basic. This can lead to difficulties in the diazotization step of the Sandmeyer reaction, impacting the overall yield and purity of the final product.

II. Experimental Protocols & Methodologies

Part 1: Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate

This precursor is typically synthesized from 2-nitro-4-(trifluoromethyl)benzoic acid in a two-step process involving esterification followed by reduction of the nitro group. A more direct and efficient method starts from the commercially available Methyl 2-nitro-4-(trifluoromethyl)benzoate.

Experimental Protocol: Reduction of Methyl 2-nitro-4-(trifluoromethyl)benzoate

This procedure outlines the catalytic hydrogenation of Methyl 2-nitro-4-(trifluoromethyl)benzoate to yield the desired amine precursor.[1]

Materials:

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate

  • Ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate

  • Celite®

  • Hydrogen gas

Procedure:

  • Dissolve Methyl 2-nitro-4-(trifluoromethyl)benzoate (106 g, 425 mmol) in ethanol.

  • In a separate flask, prepare a slurry of 10% Palladium on carbon (11.0 g) in ethyl acetate (200 mL).

  • To the slurry, add ethyl acetate (2.2 L).

  • Introduce the ethanolic solution of the nitro compound to the catalyst suspension.

  • Stir the suspension for 3 hours at room temperature and then at 60 °C under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the suspension through a Celite pad to remove the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography using a mixture of isohexane and ethyl acetate (9:1) as the eluent.

  • The product, Methyl 2-amino-4-(trifluoromethyl)benzoate, should be obtained as a white crystalline solid.

Expected Yield: Approximately 95%.[1]

Part 2: Synthesis of this compound via Sandmeyer Iodination

This critical step involves the diazotization of the weakly basic Methyl 2-amino-4-(trifluoromethyl)benzoate, followed by reaction with an iodide source.

Experimental Protocol: Sandmeyer Iodination

This protocol is a general procedure for the iodination of anilines and should be adapted and optimized for the specific substrate.

Materials:

  • Methyl 2-amino-4-(trifluoromethyl)benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

Procedure:

  • Diazotization:

    • Dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate in a suitable solvent like aqueous sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. The reaction is exothermic and requires careful temperature control.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be necessary to drive the reaction to completion.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides practical solutions.

Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate
Problem Potential Cause Troubleshooting Steps
Incomplete reduction of the nitro group 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Insufficient reaction time or temperature.1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the reaction vessel is properly sealed and a consistent hydrogen pressure is maintained. 3. Monitor the reaction closely by TLC or HPLC and adjust the reaction time and temperature as needed.
Low yield after purification 1. Loss of product during work-up. 2. Inefficient column chromatography.1. Ensure complete extraction of the product from the aqueous layer. 2. Optimize the solvent system for column chromatography to achieve better separation.
Sandmeyer Iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate
Problem Potential Cause Troubleshooting Steps
Low yield of the iodinated product 1. Incomplete diazotization due to the low basicity of the amine. 2. Decomposition of the diazonium salt before iodination. 3. Incomplete reaction with the iodide source.1. Use a stronger acid for diazotization (e.g., a mixture of sulfuric acid and acetic acid). Consider using an organic nitrite source like tert-butyl nitrite in a non-aqueous solvent. 2. Maintain the temperature strictly between 0-5 °C during diazotization and use the diazonium salt immediately. 3. Increase the reaction time or gently warm the reaction mixture during the iodination step.
Formation of a dark-colored, tarry byproduct 1. Azo coupling side reaction. 2. Decomposition of the diazonium salt at elevated temperatures.1. Ensure an excess of the nitrous acid is used to fully convert the starting amine. Maintain a low temperature to disfavor azo coupling. 2. Strictly control the temperature throughout the diazotization and iodination steps.
Presence of the starting material in the final product Incomplete diazotization or iodination.Follow the troubleshooting steps for low yield. Ensure sufficient equivalents of sodium nitrite and potassium iodide are used.
Formation of a phenolic byproduct (Methyl 2-hydroxy-4-(trifluoromethyl)benzoate) Reaction of the diazonium salt with water.Minimize the amount of water in the reaction mixture, especially during the iodination step. Add the diazonium salt to a concentrated solution of potassium iodide.

IV. Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_iodination Part 2: Iodination Start Methyl 2-nitro-4-(trifluoromethyl)benzoate Reduction Catalytic Hydrogenation (H₂, Pd/C, EtOH/EtOAc) Start->Reduction Reduction Precursor Methyl 2-amino-4-(trifluoromethyl)benzoate Reduction->Precursor Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Precursor->Diazotization Iodination_step Iodination (KI) Diazotization->Iodination_step Sandmeyer Reaction Final_Product This compound Iodination_step->Final_Product

Caption: Synthetic workflow for this compound.

V. Troubleshooting Logic Diagram

Troubleshooting_Logic Low_Yield Low Yield of Final Product Check_Precursor Check Purity of Precursor (Methyl 2-amino-4-(trifluoromethyl)benzoate) Low_Yield->Check_Precursor Incomplete_Diazotization Incomplete Diazotization? Check_Precursor->Incomplete_Diazotization Precursor is Pure Decomposition Diazonium Salt Decomposition? Incomplete_Diazotization->Decomposition No Optimize_Diazotization Action: Use stronger acid or organic nitrite source. Incomplete_Diazotization->Optimize_Diazotization Yes Incomplete_Iodination Incomplete Iodination? Decomposition->Incomplete_Iodination No Control_Temperature Action: Maintain temp at 0-5 °C and use diazonium salt immediately. Decomposition->Control_Temperature Yes Optimize_Iodination Action: Increase reaction time or gently heat during iodination. Incomplete_Iodination->Optimize_Iodination Yes

Caption: Troubleshooting workflow for low yield in the final iodination step.

VI. References

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References

Purification of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for the purification of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. This molecule is a key intermediate in medicinal chemistry and drug development, often used in the synthesis of kinase inhibitors and other complex bioactive compounds.[1] Its unique structure, featuring an aromatic amine, a methyl ester, and electron-withdrawing trifluoromethyl and iodo groups, presents specific challenges for purification. The polarity of the amine can lead to tailing on silica gel, while the carbon-iodine bond's sensitivity requires careful handling to prevent degradation.[2][3]

This guide provides a comprehensive, experience-driven approach to successfully purify this compound using column chromatography. It is structured as a self-validating system, incorporating pre-analysis checkpoints, a detailed protocol, and an in-depth troubleshooting section to address common issues encountered in the lab.

Part 1: Pre-Chromatography Checklist & Compound Properties

A successful purification begins before the column is even packed. Proper preparation and understanding of the compound's properties are critical.

Compound Properties at a Glance
PropertyValue / ObservationRationale & Implications for Chromatography
Molecular Formula C₉H₇F₃INO₂---
Molecular Weight 345.06 g/mol [1]A higher molecular weight can sometimes lead to slower diffusion on the column.
Appearance Typically an off-white to light yellow solid.A darker color may indicate impurities or degradation (e.g., formation of I₂).
Polarity Moderately polar.The amino group significantly increases polarity. The ester and CF₃ groups also contribute. Expect intermediate Rf values in standard solvent systems like Hexane/Ethyl Acetate.
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone. Sparingly soluble in Hexane.Crucial for selecting a loading solvent and mobile phase. High solubility in the mobile phase is key.[4]
Stability Sensitive to light and potentially acidic conditions.[2]The C-I bond can be labile.[3] The aromatic amine can be oxidized. Avoid prolonged exposure to silica (mildly acidic) and strong light.
Pre-Purification Checklist
  • ☑ Analyze the Crude Material by TLC:

    • Why? This is the single most important step. It allows you to visualize the target compound, identify impurities, and determine the optimal solvent system for separation.

    • How? Spot the crude material on a silica gel TLC plate. Develop the plate in various solvent systems (see table below). An ideal system will give your target compound an Rf value of 0.25-0.35 .

  • ☑ Select an Appropriate Solvent System:

    • Why? The right mobile phase is essential for good separation. For aromatic amines, standard systems may need modification to prevent peak tailing.[5]

    • How? Use the TLC results to guide your choice. Start with a non-polar/polar mixture and adjust ratios.

Solvent System (v/v)Expected Rf Range (Target)Comments & Causality
Hexane / Ethyl Acetate 0.2 - 0.5Starting Point. A standard system for moderately polar compounds.[6] A 4:1 to 2:1 ratio is a good initial range to test.
DCM / Hexane 0.1 - 0.4Can offer different selectivity compared to EtOAc systems. Good for compounds that are highly soluble in DCM.[4]
Hexane / Acetone 0.2 - 0.5Acetone is more polar than EtOAc and can improve the solubility of polar compounds, potentially leading to better peak shape.
Add 0.5-1% Triethylamine (TEA) N/ATo prevent tailing. The basic amine of the target compound can interact strongly with acidic silanol groups on the silica surface, causing tailing. A small amount of a basic additive like TEA will compete for these sites, allowing your compound to elute as a sharper band.[5]
  • ☑ Check Compound Stability on Silica:

    • Why? Some compounds can decompose on silica gel.[4] Iodinated compounds, in particular, can be sensitive.

    • How? Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see a new spot or significant streaking that wasn't there initially, your compound may be degrading. If this occurs, consider using deactivated silica or an alternative stationary phase like alumina.

Part 2: Detailed Experimental Protocol

This protocol is designed for the purification of ~1 gram of crude material and can be scaled accordingly.

Materials:

  • Crude this compound

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Selected Eluent System (e.g., 3:1 Hexane:EtOAc + 0.5% TEA)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Sand, Cotton, and collection tubes

Step-by-Step Methodology:

  • Column Packing (Slurry Method): a. Place a small cotton plug at the bottom of the column and add a ~1 cm layer of sand. b. In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 4:1 Hexane:EtOAc). Use about 100 g of silica for 1 g of crude product (100:1 ratio). c. Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica pack evenly and dislodge air bubbles. d. Open the stopcock and drain the excess solvent, allowing the silica bed to settle. Crucial: Never let the top of the silica bed run dry from this point forward.[7] e. Add another ~1 cm layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended): a. Dissolve your ~1 g of crude product in a minimal amount of a low-boiling-point solvent like Dichloromethane (DCM). b. Add ~2-3 g of silica gel to this solution. c. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample. d. Carefully add the dry-loaded sample powder onto the sand layer at the top of your packed column, creating a thin, even band.

    • Causality: Dry loading prevents dissolving the sample in a strong solvent that can disrupt the top of the column, leading to poor separation and band broadening.[7]

  • Elution and Fraction Collection: a. Carefully add your chosen eluent to the column. b. Apply gentle air pressure (1-2 psi for flash chromatography) to begin elution.[7] c. Start collecting fractions immediately. The size of your fractions should be appropriate for the column size (e.g., 20-25 mL fractions for a 40 mm column). d. Monitor the elution process by spotting fractions onto TLC plates. You can often check 5-10 fractions per plate.[7]

  • Isolation: a. Once TLC analysis shows which fractions contain your pure product, combine them in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent, yielding the purified solid product. d. Confirm purity using techniques like ¹H NMR, LC-MS, or melting point analysis.

Part 3: Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

Workflow: Diagnosing Poor Separation

G start Problem: Poor Separation q1 Is the Rf of your product ~0.25-0.35? start->q1 q2 Are spots streaking or tailing? q1->q2 Yes sol1 Solution: Adjust solvent system. Decrease polarity for higher Rf, increase for lower Rf. q1->sol1 No q3 Did you load the sample in a strong solvent? q2->q3 No sol2 Solution: Add 0.5-1% Triethylamine (TEA) to the eluent to neutralize acidic silica sites. q2->sol2 Yes q4 Is the column overloaded? q3->q4 No sol3 Solution: Use dry loading method. Adsorb sample onto silica before adding to column. q3->sol3 Yes sol4 Solution: Use more silica gel. Aim for a 50:1 to 100:1 ratio of silica:crude product. q4->sol4 Yes

References

Common side products in the synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This resource provides in-depth troubleshooting for common side products and impurities encountered during its preparation, structured in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side products.

FAQ 1: My reaction mixture shows two major spots on TLC, and the isolated product has a significant impurity with the same mass as my desired product. What is the likely side product?

Answer: You are likely observing the formation of a regioisomer, Methyl 2-amino-3-iodo-4-(trifluoromethyl)benzoate .

Causality and Expert Insights:

The synthesis of the target molecule typically involves the electrophilic iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate. The amino group is a strong ortho-, para-directing group, making both the C3 (ortho) and C5 (para) positions susceptible to iodination. The electronic and steric environment dictates the regioselectivity. While the C5 position is generally favored, changes in reaction conditions can lead to the formation of the C3-iodinated isomer.

Factors influencing the formation of the 3-iodo isomer include:

  • Solvent Polarity: Less polar solvents can sometimes favor ortho-iodination of anilines.[1]

  • Iodinating Agent: The choice of iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl), or Iodine with an oxidizing agent) and any additives can alter the steric bulk of the electrophile and influence the regioselectivity.[2]

  • Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.

Troubleshooting and Preventative Measures:

  • Reaction Condition Optimization:

    • Solvent Screening: If you are using a non-polar solvent and observing significant amounts of the 3-iodo isomer, consider switching to a more polar solvent like Dimethylformamide (DMF) or Acetonitrile.

    • Reagent Selection: The combination of molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide or silver sulfate in a suitable solvent often provides good para-selectivity.[2][3]

    • Temperature Control: Maintain the reaction at the recommended temperature, and consider running it at a lower temperature for a longer duration to improve selectivity.

  • Purification:

    • Column Chromatography: The two isomers can often be separated by careful column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

    • Recrystallization: If there is a significant difference in the solubility of the two isomers, recrystallization from a suitable solvent system may be effective.

FAQ 2: My mass spectrometry analysis shows a peak that is 126 mass units higher than my product. What could this be?

Answer: This peak likely corresponds to the di-iodinated byproduct, Methyl 2-amino-3,5-diiodo-4-(trifluoromethyl)benzoate .

Causality and Expert Insights:

The strong activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic substitution. If an excess of the iodinating agent is used, or if the reaction is allowed to proceed for too long, a second iodination can occur at the remaining activated position (the C3 position).

Key factors leading to di-iodination include:

  • Stoichiometry: Using more than one equivalent of the iodinating agent.

  • Reaction Time: Extended reaction times can lead to over-iodination.

  • Reactivity of Iodinating Agent: Highly reactive iodinating systems can be less selective and prone to causing multiple substitutions.

Troubleshooting and Preventative Measures:

  • Careful Control of Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent to ensure full conversion of the starting material without promoting di-iodination. It is crucial to accurately determine the purity of your starting material to make precise calculations.

  • Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

  • Controlled Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture, which can help to suppress the di-iodination reaction.[3]

FAQ 3: After work-up, my crude product is a dark-colored oil or solid. What is causing this discoloration?

Answer: The formation of colored impurities often suggests oxidation of the amino group .

Causality and Expert Insights:

Anilines are susceptible to oxidation, especially under conditions where an oxidizing agent is used to generate the electrophilic iodine species (e.g., I₂/H₂O₂). This can lead to the formation of highly colored and often polymeric byproducts. The presence of residual iodine can also contribute to the dark color of the crude product.

Troubleshooting and Preventative Measures:

  • Degassing Solvents: Use degassed solvents to minimize the presence of oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Quenching: After the reaction is complete, quench any excess oxidizing agent and iodine. A wash with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective for removing residual iodine.

  • Purification:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities.

    • Column Chromatography: As mentioned previously, column chromatography is an effective method for separating the desired product from colored, polar impurities.

FAQ 4: My NMR spectrum shows the presence of unreacted starting material. How can I drive the reaction to completion?

Answer: The presence of unreacted Methyl 2-amino-4-(trifluoromethyl)benzoate indicates an incomplete reaction.

Causality and Expert Insights:

Incomplete reactions can be due to several factors:

  • Insufficient Iodinating Agent: Underestimating the amount of iodinating agent needed.

  • Low Reaction Temperature: The reaction may be too slow at the temperature used.

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

  • Deactivation of Reagents: The iodinating agent may have decomposed before it could react.

Troubleshooting and Preventative Measures:

  • Verify Reagent Stoichiometry and Purity: Ensure you are using a slight excess of the iodinating agent and that your starting material and reagents are of high purity.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.

    • Time: Extend the reaction time, using TLC or LC-MS to track the disappearance of the starting material.

  • Reagent Addition: If the reaction stalls, a small additional charge of the iodinating agent can be added.

Summary of Potential Side Products

Side Product Structure Molecular Weight ( g/mol ) Common Cause
Methyl 2-amino-3-iodo-4-(trifluoromethyl)benzoateIsomer345.06Lack of regioselectivity
Methyl 2-amino-3,5-diiodo-4-(trifluoromethyl)benzoateDi-iodinated Product470.96Excess iodinating agent
Oxidized ByproductsPolymeric/ComplexVariableOxidation of the amino group
Methyl 2-amino-4-(trifluoromethyl)benzoateStarting Material219.15Incomplete reaction
Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoateHydroxy-de-aminated Product346.04Potential hydrolysis/side reaction

Visualizing the Reaction and Side Product Formation

The following diagrams illustrate the main synthetic pathway and the formation of key side products.

SM Methyl 2-amino-4- (trifluoromethyl)benzoate Iodination Iodination (e.g., I₂, Oxidant) SM->Iodination Product Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate (Desired Product) Iodination->Product

Caption: Main synthetic pathway to the target molecule.

Iodination Iodination Reaction Product Desired Product (5-iodo) Iodination->Product Para-attack (Favored) Isomer Regioisomer (3-iodo) Iodination->Isomer Ortho-attack (Side Reaction) Oxidation Oxidized Impurities Iodination->Oxidation Oxidation of Amino Group DiIodo Di-iodinated Product (3,5-diiodo) Product->DiIodo Further Iodination

Caption: Formation of common side products during iodination.

Experimental Protocols

General Procedure for Iodination

This is a representative protocol and may require optimization for your specific setup.

  • Preparation: To a solution of Methyl 2-amino-4-(trifluoromethyl)benzoate (1.0 eq) in a suitable solvent (e.g., acetic acid, methanol, or acetonitrile) in a round-bottom flask, add the iodinating agent (e.g., N-iodosuccinimide, 1.1 eq) in portions at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

TLC Monitoring Protocol
  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 8:2 or 7:3 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product and side products are typically UV active. Staining with potassium permanganate can also be used.

References

Technical Support Center: Optimizing Reactions with Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (CAS 872624-52-7). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile yet challenging building block in their synthetic workflows. Low conversion rates can be a significant hurdle, and this document provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you achieve your desired outcomes.

The unique structure of this reagent—featuring a sterically demanding ortho-trifluoromethyl group, a potentially coordinating meta-amino group, and an aryl iodide—presents a specific set of challenges in popular cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl group activates the C-I bond for oxidative addition, a generally favorable characteristic.[1][2] However, this is counterbalanced by steric hindrance and the Lewis basicity of the aniline nitrogen, which can interfere with the catalyst.[3] This guide will help you navigate these competing effects.

General Troubleshooting: First Principles for Low Conversion

Before delving into reaction-specific issues, it's crucial to address universal parameters that govern the success of palladium-catalyzed cross-coupling reactions. Incomplete conversion is often traced back to one of these fundamental areas.

start Low Conversion Observed reagents Reagent Quality & Stoichiometry start->reagents Check Purity & Ratios atmosphere Inert Atmosphere Integrity start->atmosphere Degas Properly? catalyst Catalyst System Viability start->catalyst Active Catalyst? conditions Reaction Parameters start->conditions Temp/Conc Correct? sub_reagents1 Impure Starting Materials? reagents->sub_reagents1 sub_reagents2 Incorrect Equivalents? reagents->sub_reagents2 sub_reagents3 Degraded Solvents/Bases? reagents->sub_reagents3 sub_atmosphere1 Insufficient Degassing? atmosphere->sub_atmosphere1 sub_atmosphere2 Leaky Septum/Flask? atmosphere->sub_atmosphere2 sub_catalyst1 Aged Pd Source? catalyst->sub_catalyst1 sub_catalyst2 Inappropriate Ligand? catalyst->sub_catalyst2 sub_catalyst3 Pre-catalyst Not Activated? catalyst->sub_catalyst3 sub_conditions1 Temperature Too Low? conditions->sub_conditions1 sub_conditions2 Too Dilute? conditions->sub_conditions2 sub_conditions3 Poor Mixing? conditions->sub_conditions3

Caption: A logical workflow for initial troubleshooting of low conversion.

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

This reaction is a workhorse for C-C bond formation, but the steric and electronic properties of this compound demand careful optimization.

Q1: My Suzuki-Miyaura reaction stalls at low conversion, with significant starting material remaining. What are the likely causes?

A1: Stalled reactions with this substrate are often due to an inefficient catalyst system or issues with the transmetalation step. The trifluoromethyl group creates significant steric hindrance adjacent to the iodide, which can slow down key steps in the catalytic cycle.

  • Causality: The oxidative addition of the aryl iodide to Pd(0) is likely fast due to the electron-withdrawing CF3 group. However, the subsequent transmetalation (transfer of the organic group from boron to palladium) and the final reductive elimination can be sterically impeded. Bulky, electron-rich phosphine ligands are essential to facilitate these steps.[4][5] They stabilize the palladium center and promote the reductive elimination needed to turn over the catalyst.[6]

  • Troubleshooting Steps:

    • Ligand Screening: If you are using a standard ligand like PPh₃, it is likely insufficient. Switch to a modern biaryl monophosphine (Buchwald-type) ligand. These are designed for sterically demanding substrates.[5]

    • Base Selection: The base is critical for activating the boronic acid. If you are using a weak base like Na₂CO₃, it may be inadequate. Switch to a stronger base that has good solubility in the chosen solvent. K₃PO₄ and Cs₂CO₃ are often superior choices, especially when dealing with substrates that have base-sensitive functional groups like esters.[7]

    • Solvent System: Ensure your boronic acid and base are sufficiently soluble. A mixture of an organic solvent (e.g., dioxane, toluene, 2-MeTHF) and a small amount of water is often necessary to facilitate the dissolution of the base and promote the reaction.[8] However, excess water can lead to protodeboronation.[7]

    • Temperature: While many Suzuki reactions run well at 80-100 °C, sterically hindered couplings may require higher temperatures (e.g., 110 °C in toluene or dioxane) to overcome the activation energy for reductive elimination.[2][9]

ParameterInitial Condition (Low Yield)Recommended OptimizationRationale
Catalyst/Ligand Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ with SPhos, XPhos, or RuPhosBulky, electron-rich ligands accelerate reductive elimination for sterically hindered substrates.[5][6]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are more effective at promoting transmetalation without causing ester saponification.[7]
Solvent THF, DMF (monophasic)Toluene/H₂O, Dioxane/H₂O (biphasic)Ensures solubility of both organic and inorganic reagents, though water content must be controlled.[8]
Temperature 80 °C100-110 °CProvides sufficient energy to overcome the steric barrier for the rate-limiting step.[9]

Q2: I'm observing significant homocoupling of my boronic acid and/or protodeboronation of my starting material. How can I minimize these side reactions?

A2: These are classic side reactions in Suzuki-Miyaura coupling. Homocoupling is often caused by oxygen, while protodeboronation is promoted by water and base.

  • Troubleshooting Steps:

    • Rigorous Degassing: Oxygen facilitates the oxidative homocoupling of boronic acids.[10] Ensure your reaction mixture (solvent, base solution) is thoroughly degassed before adding the palladium catalyst. Use a "freeze-pump-thaw" cycle (3x) for best results, or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Use Boronic Esters: Pinacol (BPin) or MIDA esters are often more stable towards protodeboronation than the corresponding boronic acids.[8]

    • Control Water Content: While a small amount of water can be beneficial, excess can hydrolyze the boronic acid. Use anhydrous solvents if protodeboronation is severe, and ensure your base (e.g., K₃PO₄) is dry.

    • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state, which can sometimes be inefficient and promote side reactions. Using a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3) can lead to cleaner reactions.

Buchwald-Hartwig Amination

Coupling an amine to the this compound core can be complicated by the presence of the substrate's own amino group, which can act as a ligand and inhibit the catalyst.

Q1: My Buchwald-Hartwig amination is sluggish or fails completely. Why is this substrate so challenging?

A1: There are two primary challenges: 1) The substrate's aniline nitrogen can coordinate to the palladium center, competing with your desired amine nucleophile and the phosphine ligand.[3] 2) The iodide leaving group, while typically reactive, can sometimes form inactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[11][12]

Substrate This compound Challenge1 Steric Hindrance (CF3 group) Substrate->Challenge1 blocks access to C-I Challenge2 Catalyst Inhibition (NH2 group) Substrate->Challenge2 coordinates to Pd Challenge3 Electronic Effects (CF3 is EWG, NH2 is EDG) Substrate->Challenge3 modifies reactivity Pd Pd Catalyst Challenge1->Pd needs bulky ligand Challenge2->Pd poisons catalyst

Caption: Key challenges in cross-coupling this substrate.
  • Troubleshooting Steps:

    • Ligand Choice is Critical: Standard ligands are ineffective. Use bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos, RuPhos, or XPhos. These ligands form stable, monoligated Pd(0) species that are highly active and less susceptible to inhibition.[12][13]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.

    • Use a Pre-catalyst: Modern Buchwald-Hartwig pre-catalysts (e.g., BrettPhos Pd G3) are designed for reliable generation of the active LPd(0) species, which is crucial for complex substrates.[14] Using Pd(OAc)₂ can be unreliable as its reduction can be inconsistent.[15]

    • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or tert-amyl alcohol are standard. Ensure they are thoroughly degassed.

Sonogashira Coupling

This reaction couples the aryl iodide with a terminal alkyne. The primary side reaction to control is the homocoupling of the alkyne (Glaser coupling).

Q1: My Sonogashira reaction is giving low yields of the desired product and a lot of alkyne dimer.

A1: Alkyne homocoupling is promoted by the copper(I) co-catalyst in the presence of oxygen.[3][16] The key is to maintain strictly anaerobic conditions. Additionally, the aniline group on the substrate can potentially interfere with the catalyst.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: This is the most critical factor. The reaction must be rigorously degassed and maintained under a positive pressure of an inert gas (Argon is preferred). Any oxygen ingress will promote the Glaser side reaction.

    • Copper Source: Use a reliable source of Cu(I), such as copper(I) iodide (CuI). Ensure it is fresh and not oxidized (it should be off-white, not green or brown).

    • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system with another solvent like THF or DMF.[3]

    • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, copper-free Sonogashira protocols have been developed. These typically require a different palladium/ligand system and may need higher temperatures, but they completely eliminate the Glaser coupling pathway.

    • Slow Addition: Adding the terminal alkyne slowly via syringe pump can help keep its concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q: How stable is this compound? How should it be stored? A: The compound is a light yellow to yellow solid.[17][18] It is generally stable under normal laboratory conditions. However, to prevent potential degradation over long periods, it should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[17][18]

Q: Can the ester group hydrolyze under the reaction conditions? A: Yes, this is a potential side reaction, especially in Suzuki-Miyaura couplings that use aqueous bases. Using strong bases like NaOH or KOH, particularly at high temperatures, can lead to saponification of the methyl ester. This is why bases like K₃PO₄ or Cs₂CO₃ are recommended, as they are sufficiently basic to promote the catalytic cycle but are less nucleophilic, minimizing ester hydrolysis.[19] In Buchwald-Hartwig aminations, the use of non-nucleophilic bases like NaOtBu also avoids this issue.

Q: I'm seeing a byproduct corresponding to the loss of iodine (dehalogenation). What causes this? A: Dehalogenation (replacement of the iodo group with a hydrogen) can occur through several pathways. In Suzuki reactions, it can arise from protodeboronation of the boronic acid followed by coupling with the resulting arene. In general, it can also be caused by hydride sources in the reaction mixture or certain catalyst decomposition pathways. Ensure your solvents are pure and not a source of hydrides.[8] Using fresh, high-purity reagents and a stable catalyst system can help minimize this side reaction.

Generalized Protocol: Optimized Suzuki-Miyaura Coupling

This is a robust starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • SPhos (0.045 equiv, 4.5 mol %)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • In a separate vial, add Pd₂(dba)₃ and SPhos. Add a small amount of degassed toluene to dissolve the catalyst and ligand, and stir for 5-10 minutes.

  • To the Schlenk flask, add degassed toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene:water by volume) via syringe.

  • Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 6 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Enhancing the Stability of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (CAS 872624-52-7). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate.[1][2] We understand that ensuring the stability and purity of this reagent is critical for the success and reproducibility of your experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and resolve stability challenges.

Introduction to the Molecule and its Stability Profile

This compound is a highly functionalized aromatic compound, prized as a key building block in medicinal chemistry.[3] Its utility stems from the strategic placement of reactive groups: an amino group and an iodine atom, which are ideal for sequential cross-coupling reactions, and a trifluoromethyl group that can enhance the metabolic stability and binding affinity of target molecules. However, the very features that make this compound synthetically valuable also render it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward ensuring its stability.

The primary instability concerns for this molecule are:

  • Oxidative Degradation of the aromatic amine.

  • Photodegradation , primarily involving the carbon-iodine bond.

  • Hydrolytic Degradation of the methyl ester.

This guide will address each of these issues in detail, providing both the scientific rationale and practical solutions for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

A1: The development of a yellow or brown color is a common indicator of oxidative degradation. The 2-amino group on the benzene ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light or trace metal impurities.[4] This process can lead to the formation of highly colored nitroso or nitro derivatives, as well as polymeric byproducts. To prevent this, it is crucial to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.

Q2: I've dissolved the compound in a solvent for my reaction, but the solution is turning colored. Why is this happening and how can I prevent it?

A2: Discoloration in solution is also typically due to oxidation of the amino group. Many common laboratory solvents contain dissolved oxygen, which can promote this degradation. The process can be further accelerated by factors such as the solvent's polarity, pH, and exposure to light. For sensitive applications, it is recommended to degas your solvent (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) before use. If the reaction chemistry allows, adding a small amount of an antioxidant can also help preserve the integrity of the solution.

Q3: My LC-MS analysis shows a new peak with a mass corresponding to the loss of the methyl group. What is this impurity?

A3: This impurity is almost certainly 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid, the product of ester hydrolysis. The methyl ester is susceptible to cleavage in the presence of water, and this reaction is catalyzed by either acid or base.[5] If your solvent contains residual water, or if your reaction is run under acidic or basic conditions, hydrolysis can occur. To avoid this, use anhydrous solvents and ensure your reaction conditions are neutral if possible. If acidic or basic conditions are required, the reaction time and temperature should be minimized.

Q4: I'm seeing a significant impurity that appears to be the de-iodinated version of the starting material. What causes this?

A4: The carbon-iodine bond in iodoarenes is known to be sensitive to light, particularly UV radiation.[4] Exposure to ambient laboratory light or direct sunlight can cause homolytic cleavage of the C-I bond, leading to the formation of an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the de-iodinated impurity, Methyl 2-amino-4-(trifluoromethyl)benzoate. This process is known as photodegradation. All manipulations involving this compound, both in solid form and in solution, should be performed with protection from light (e.g., using amber vials, wrapping flasks in aluminum foil).

Troubleshooting Guides: A Deeper Dive

This section provides structured guidance for specific experimental challenges related to the stability of this compound.

Issue 1: Rapid Degradation Observed During a Reaction in Solution
  • Question: I am performing a cross-coupling reaction and my starting material is degrading before the reaction is complete, leading to low yields and complex product mixtures. How can I improve its stability in the reaction medium?

  • Answer & Rationale: This is a multi-faceted problem that requires a systematic approach to deconstruct. The primary culprits are likely dissolved oxygen, light, and potentially the pH of your reaction medium.

    Diagnostic Workflow:

    Start Low Yield / Impurity Formation Check_Oxygen Is the solvent degassed? Start->Check_Oxygen Check_Light Is the reaction protected from light? Check_Oxygen->Check_Light Yes Solution_Oxygen Protocol: Degas solvents (Ar sparge, Freeze-Pump-Thaw) Check_Oxygen->Solution_Oxygen No Check_pH What is the reaction pH? Check_Light->Check_pH Yes Solution_Light Protocol: Use amber glass or wrap flask in foil Check_Light->Solution_Light No Solution_pH Consider buffering the system or minimizing reaction time Check_pH->Solution_pH Solution_Oxygen->Check_Light Solution_Light->Check_pH Solution_Antioxidant Can an antioxidant be added? Solution_pH->Solution_Antioxidant Add_Antioxidant Protocol: Add antioxidant (e.g., BHT, Vitamin C derivative) Solution_Antioxidant->Add_Antioxidant Yes End Improved Stability Solution_Antioxidant->End No Add_Antioxidant->End

    Caption: Troubleshooting workflow for in-reaction instability.

    Detailed Protocols:

    • Protocol for Solvent Degassing (Argon Sparge):

      • Assemble your reaction flask and add the required volume of solvent.

      • Insert a long needle or glass pipette connected to a source of inert gas (argon or nitrogen) so that the tip is below the solvent surface.

      • Insert a second, shorter needle to act as a vent.

      • Bubble the inert gas through the solvent for 15-30 minutes. The vigorous bubbling will displace dissolved oxygen.

      • Remove the needles and proceed with adding reagents under a positive pressure of inert gas.

    • Protocol for Adding an Antioxidant:

      • For Organic Solvents: If compatible with your downstream processing, a radical scavenger like Butylated Hydroxytoluene (BHT) can be effective. A very low concentration (e.g., 0.01 mol%) is often sufficient.

      • For Aqueous Systems: Ascorbic acid (Vitamin C) or its derivatives can be used.[6] However, be mindful that ascorbic acid can also act as a reducing agent, which may interfere with certain reaction types. Always run a small-scale control experiment to ensure compatibility.

Issue 2: Purity Decreases During Storage
  • Question: How should I store the solid compound and its solutions to ensure maximum shelf-life?

  • Answer & Rationale: The stability of this compound is highly dependent on its storage conditions. The key is to protect it from the three main degradation triggers: oxygen, light, and moisture.

    Storage Conditions Summary:

ConditionSolid CompoundSolutionRationale
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas HeadspacePrevents oxidation of the amino group.[7][8][9]
Light Amber glass vial, store in darkAmber glass vial/wrap in foilPrevents photodegradation and de-iodination.[4]
Temperature ≤ 4°C (Refrigerated)≤ -20°C (Frozen)Slows the rate of all degradation pathways.
Moisture Tightly sealed container with desiccantUse anhydrous solventsPrevents hydrolysis of the methyl ester.

Analytical Guide: Assessing Compound Stability

A robust analytical method is essential for monitoring the purity of your compound and identifying potential degradants. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose. [10][11]

Recommended HPLC Method

This method is designed to separate the parent compound from its most likely degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Expected Elution Order (Hypothesized):

  • 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (Hydrolysis Product): Being the most polar, this compound is expected to elute first.

  • Methyl 2-amino-4-(trifluoromethyl)benzoate (De-iodination Product): Less polar than the parent due to the loss of the iodine atom.

  • This compound (Parent Compound): The compound of interest.

  • Oxidized/Dimerized Products: These are typically less polar and will likely elute last.

Protocol for a Forced Degradation Study

Forced degradation studies are accelerated stability tests designed to identify likely degradation pathways and to confirm that your analytical method can separate the degradants from the parent compound. [12][13]

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution in a clear quartz vial to a photostability chamber (ICH Q1B conditions) for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (70:30 A:B) and analyze using the HPLC method described above.

  • Evaluation: A successful stability-indicating method will show baseline separation between the parent peak and any degradation peaks formed under the stress conditions.

References

Technical Support Center: Purification of Crude Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and practical solutions for the purification of crude Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. The methodologies and advice presented herein are grounded in established chemical principles and validated purification techniques to ensure the highest degree of scientific integrity and reproducibility.

I. Understanding the Compound and Potential Impurities

This compound is a key intermediate in the synthesis of various pharmaceuticals, notably kinase inhibitors[1]. Its molecular structure, featuring an aminobenzoate core with iodo and trifluoromethyl substituents, presents a unique set of purification challenges. The purity of this intermediate is critical as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API)[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 872624-52-7[3][4]
Molecular Formula C₉H₇F₃INO₂[3]
Molecular Weight 345.06 g/mol [3]
Appearance Off-white to light yellow solidInferred from typical aromatic amines
Purity (Commercial) >97% or >98%[3][4]

The synthesis of this molecule can introduce a variety of impurities. A thorough understanding of these potential contaminants is the first step in developing an effective purification strategy.

Table 2: Common Impurities in Crude this compound

Impurity TypePotential Structure/DescriptionOrigin
Positional Isomers e.g., Methyl 2-amino-3-iodo-4-(trifluoromethyl)benzoateNon-selective iodination during synthesis[2].
Unreacted Starting Materials e.g., Methyl 2-amino-4-(trifluoromethyl)benzoateIncomplete reaction.
De-iodinated Impurity Methyl 2-amino-4-(trifluoromethyl)benzoateReductive side reactions or instability.
Hydrolyzed Impurity 2-amino-5-iodo-4-(trifluoromethyl)benzoic acidHydrolysis of the methyl ester, often promoted by acidic or basic conditions[5][6].
Over-iodinated Species Di-iodo derivativesExcessive iodinating agent or harsh reaction conditions.
Solvent Residues e.g., Toluene, Ethyl Acetate, DMFRemnants from the reaction or initial work-up[2].

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My purified compound shows the presence of a positional isomer. How can I separate them?

Answer: The separation of positional isomers can be challenging due to their similar physical properties[7].

  • Expert Insight: The key to separating positional isomers is to exploit subtle differences in their polarity and steric hindrance.

  • Troubleshooting Steps:

    • Column Chromatography Optimization:

      • Stationary Phase: Standard silica gel is a good starting point. If co-elution occurs, consider using a stationary phase with different selectivity, such as alumina or a bonded phase like diol[7].

      • Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient or isocratic elution with a finely tuned solvent ratio often provides the necessary resolution.

      • Flow Rate: Reducing the flow rate can enhance the separation efficiency.

    • Recrystallization:

      • Fractional crystallization can be effective if the isomers have sufficiently different solubilities in a particular solvent system. This is often an iterative process.

Q2: I have a significant amount of the hydrolyzed impurity (carboxylic acid) in my product. What is the best way to remove it?

Answer: The presence of the carboxylic acid impurity introduces a significant difference in acidity, which can be leveraged for separation.

  • Expert Insight: An acid-base extraction is the most efficient method to remove the acidic hydrolyzed impurity from the neutral ester product.

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer.

      • Repeat the aqueous wash to ensure complete removal.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: My compound "oils out" during recrystallization. How can I induce crystallization?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is a common issue with organic amines.

  • Expert Insight: This phenomenon is often caused by a solution that is too concentrated or cooled too quickly.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath. Rapid cooling encourages oil formation.

    • Seed Crystals: If available, add a few seed crystals of the pure compound to the saturated solution just below its boiling point to induce crystallization.

    • Solvent System: Experiment with a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: During column chromatography, my product is streaking and giving broad peaks. What is the cause and how can I fix it?

Answer: Peak streaking and broadening on silica gel are often due to the interaction of the basic amino group with the acidic silanol groups on the silica surface.

  • Expert Insight: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.

  • Troubleshooting Steps:

    • Mobile Phase Additive: Add a small amount (0.1-1%) of a base, such as triethylamine (Et₃N) or ammonia, to your mobile phase.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

III. Purification Workflow and Protocols

The following diagram illustrates a general decision-making workflow for purifying crude this compound.

PurificationWorkflow start Crude Product Analysis (TLC, LC-MS, NMR) acid_impurity Acidic Impurity (Hydrolyzed Product) Present? start->acid_impurity extraction Acid-Base Extraction acid_impurity->extraction Yes isomers_present Positional Isomers or Other Close-running Impurities? acid_impurity->isomers_present No check_purity1 Re-analyze Purity extraction->check_purity1 check_purity1->isomers_present chromatography Column Chromatography isomers_present->chromatography Yes recrystallization Recrystallization isomers_present->recrystallization No check_purity2 Re-analyze Purity chromatography->check_purity2 check_purity2->recrystallization final_product Pure Product recrystallization->final_product

Caption: Decision workflow for purification.

Protocol 1: Acid-Base Extraction for Removal of Hydrolyzed Impurity
  • Dissolution: Dissolve the crude product in ethyl acetate (10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL per gram of crude material).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 10 mL per gram of crude material).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography for Separation of Positional Isomers
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Polishing
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, toluene/hexane).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

IV. References

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207.

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from --INVALID-LINK--

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from --INVALID-LINK--

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from --INVALID-LINK--

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Retrieved from --INVALID-LINK--

  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from --INVALID-LINK--

  • JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 3-Amino-5-iodobenzoic acid. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 2-trifluoromethyl aniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol−1). Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). Methyl 2-iodo-5-(trifluoromethyl)benzoate. Retrieved from --INVALID-LINK--

  • Bridge Organics. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • 楚肽生物科技. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during catalyst optimization. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible reaction setup.

Section 1: Foundational FAQs on Catalyst Loading & System Selection

This section addresses the most common initial questions regarding setting up a cross-coupling reaction with this specific substrate.

Q1: What is a typical starting catalyst loading for a reactive aryl iodide like this compound?

A1: For a highly reactive electrophile such as an aryl iodide, a lower catalyst loading is generally sufficient for initial screening. The C-I bond is the weakest among aryl halides, facilitating rapid oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]

A sensible starting point for catalyst loading is between 0.5 to 2 mol% of the palladium precursor. Loadings in this range are often high enough to achieve a reasonable reaction rate for initial trials without being wasteful or introducing excessive catalyst-related impurities. For large-scale synthesis, optimization efforts often aim to reduce this to as low as 0.001 mol% or even into the parts-per-million (ppm) range.[2][3]

Q2: How do the electronic properties of my substrate affect the choice of catalyst and ligand?

A2: Your substrate is electronically deficient due to the presence of two strong electron-withdrawing groups: the trifluoromethyl (-CF3) and the methyl ester (-COOMe). This has two major implications:

  • Facilitated Oxidative Addition: The electron-poor nature of the aromatic ring makes the carbon of the C-I bond more electrophilic, which generally accelerates the initial oxidative addition step with the Pd(0) catalyst.[4]

  • Challenging Reductive Elimination: The final, product-forming step, reductive elimination, can be slowed down. This step is favored when the palladium center is more electron-rich, which facilitates the expulsion of the newly formed biaryl product.

Therefore, the ideal ligand should be a bulky, electron-rich phosphine . These ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), serve a dual purpose:

  • Electron-Donating: They increase the electron density on the palladium center, promoting the crucial reductive elimination step.[5]

  • Steric Bulk: The bulkiness helps to stabilize the monoligated palladium species, which is often the most active catalytic species, and prevents catalyst dimerization or the formation of inactive palladium black.[5][6]

Q3: Can the ortho-amino (-NH2) group on my substrate interfere with the reaction?

A3: Yes, the ortho-amino group is a critical feature that can significantly influence the reaction. Its lone pair of electrons can coordinate to the palladium center, leading to several potential outcomes:

  • Catalyst Inhibition: The amine can act as an adventitious ligand, competing with your desired phosphine ligand and forming an inactive or less active catalyst species.[5] This is particularly problematic with less bulky ligands that do not effectively shield the metal center.

  • Directing Group Effect: In some cases, the coordination can be beneficial, acting as a directing group that holds the catalyst in proximity to the reaction site, potentially accelerating the reaction.

  • Side Reactions: In Buchwald-Hartwig amination reactions, it could potentially undergo N-arylation if not properly protected, leading to undesired oligomers.

To mitigate potential inhibition, using bulky phosphine ligands is highly recommended. The steric hindrance provided by ligands like XPhos or t-BuXPhos can prevent the substrate's amino group from strongly coordinating to the palladium center.[5]

Q4: Which type of palladium catalyst should I start with: a Pd(0) source or a Pd(II) precatalyst?

A4: While Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are directly active, modern cross-coupling chemistry predominantly favors the use of air-stable Pd(II) precatalysts such as Pd(OAc)₂ or specialized palladacycles.[7][8]

The rationale is as follows:

  • Air Stability & Ease of Handling: Pd(II) precatalysts are generally stable to air and moisture, making them much easier to weigh and handle compared to air-sensitive Pd(0) sources.[7]

  • In-Situ Reduction: These precatalysts are efficiently reduced in situ to the active Pd(0) species under the reaction conditions. This reduction can be facilitated by phosphine ligands, amines, or even one of the coupling partners (like the boronic acid in a Suzuki coupling).[9][10]

  • Defined Ligand:Metal Ratio: Using a precatalyst with a well-defined structure (e.g., a G3-palladacycle) ensures a precise ligand-to-palladium ratio from the start of the reaction, which leads to greater reproducibility.

A common and effective starting point is to combine a simple Pd(II) salt like Pd(OAc)₂ with an appropriate phosphine ligand.

Q5: How critical is the ligand-to-palladium ratio, and what is a good starting point?

A5: The ligand-to-palladium (L:Pd) ratio is a critical parameter that influences catalyst activity and stability.

  • Too little ligand: Can lead to the formation of palladium black (aggregated, inactive palladium) and catalyst decomposition.[5]

  • Too much ligand: Can lead to the formation of coordinatively saturated and less active palladium species (e.g., PdL₃ or PdL₄), which can slow down or inhibit the reaction as a ligand must dissociate to open a coordination site for the oxidative addition.

For monodentate phosphine ligands like the Buchwald-type ligands, a starting L:Pd ratio of 1:1 to 2:1 is typically recommended. An L:Pd ratio of 2:1 is often optimal as it helps to prevent catalyst decomposition while still allowing for the formation of the active monoligated species.[5]

ParameterRecommended Starting PointRationale
Pd Precursor Pd(OAc)₂ or a G3/G4 PalladacycleAir-stable, reliable in-situ activation to Pd(0).[7][11]
Catalyst Loading 1.0 mol%Sufficient for initial screening of a reactive aryl iodide.[3]
Ligand Type Bulky, electron-rich phosphine (e.g., SPhos, XPhos)Promotes reductive elimination and prevents amine coordination.[4][5]
Ligand:Pd Ratio 2:1Balances catalyst stability with high activity.[5]
Base K₂CO₃ or K₃PO₄ (for Suzuki)Effective, commonly used bases for Suzuki-Miyaura reactions.[12]
Solvent Toluene/water or Dioxane/water (e.g., 4:1)Common solvent systems that facilitate dissolution of both organic and inorganic reagents.[12]

Section 2: Troubleshooting Guide for Catalyst-Related Issues

This section provides solutions for specific problems that may arise during your experiments.

Q1: My reaction has stalled with significant starting material remaining. Should I just add more catalyst?

A1: While tempting, adding more catalyst mid-reaction is often not the best solution and can complicate purification. First, you must diagnose the root cause of the stall. The primary reasons are typically catalyst deactivation or consumption of a key reagent.

  • Catalyst Deactivation: The active Pd(0) catalyst may have been oxidized by trace oxygen or may have aggregated into inactive palladium black.[5] Visually inspect the reaction; a fine black precipitate is a tell-tale sign of decomposition.

  • Reagent Degradation: In Suzuki couplings, boronic acids can undergo protodeboronation (hydrolysis), especially at high temperatures with certain bases.[5]

Troubleshooting Steps:

  • Check for Deactivation: If you suspect catalyst death, a useful technique is to add a small amount of a fresh, highly reactive coupling partner (a "test" substrate) to a small aliquot of the reaction. If no reaction occurs, your catalyst is likely inactive.

  • Optimize the L:Pd Ratio: An insufficient amount of ligand is a common cause of catalyst precipitation. Try increasing the L:Pd ratio slightly (e.g., from 2:1 to 2.5:1).

  • Ensure Rigorous Degassing: Oxygen is a poison for Pd(0) catalysts. Ensure your solvent and reaction headspace are thoroughly purged with an inert gas (Argon or Nitrogen) before heating. A common method is to bubble the inert gas through the solvent for 15-20 minutes before adding the catalyst.[12]

Q2: I'm observing significant byproduct formation, like homocoupling of my boronic acid (Glaser coupling) or dehalogenation of my starting material. How can I minimize this by adjusting the catalyst system?

A2: These side reactions are often linked to catalyst health and reaction kinetics.

  • Homocoupling: This byproduct arises from the reaction of two boronic acid molecules. It is often promoted by the presence of oxygen or when the transmetalation/reductive elimination pathway is slow compared to the side reaction.

  • Dehalogenation (Proto-deiodination): This occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom. This can happen if the catalytic cycle is interrupted after oxidative addition and the resulting Ar-Pd(II)-I intermediate reacts with a proton source.

Solutions:

  • Lower the Catalyst Loading: High local concentrations of the catalyst can sometimes favor side reactions. Once you have identified active conditions, try reducing the catalyst loading systematically (e.g., from 1 mol% to 0.5 mol% to 0.1 mol%).

  • Use a More Electron-Rich Ligand: A more electron-donating ligand can accelerate the reductive elimination step, which is the desired product-forming step. This increased rate can outcompete the pathways leading to byproducts.

  • Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition and side reactions.[5] Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 80 °C instead of 110 °C).

Q3: My reaction is inconsistent between runs, even with the same protocol. Could the catalyst be the issue?

A3: Inconsistency is frequently traced back to the setup of the catalytic system.

  • Inconsistent Precatalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species must be consistent. The efficiency of this step can be affected by the quality of reagents (e.g., age of the phosphine ligand, which can oxidize over time) and the rigor of the inerting technique.[9][11]

  • Water Content: While many cross-coupling reactions tolerate or even benefit from some water, the amount of water can affect reaction rates and consistency. Using anhydrous solvents and then adding a controlled amount of water can improve reproducibility.

  • Source of Palladium: Different batches or suppliers of palladium salts can have varying levels of purity or hydration, affecting the actual amount of active catalyst precursor being added.

To improve consistency, consider using a commercially available, well-defined palladacycle precatalyst (e.g., XPhos Pd G3). These complexes are highly stable and designed for reliable activation, providing a more consistent starting point for your reaction.[13]

Section 3: Key Experimental Protocols

Protocol 1: High-Throughput Screening for Optimal Catalyst & Ligand Loading

This protocol uses a 24-well plate format to rapidly screen multiple conditions in parallel, a technique commonly used in drug discovery.[14][15][16]

Objective: To efficiently determine the most effective palladium precursor, ligand, and loading for the Suzuki coupling of this compound with a representative boronic acid.

Materials:

  • 96-well plate or 24-well plate with stir bars

  • Palladium precatalysts (e.g., Pd(OAc)₂, XPhos Pd G3, SPhos Pd G2)

  • Ligands (e.g., XPhos, SPhos, P(t-Bu)₃)

  • This compound (Aryl Iodide)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Plate Preparation: In an inert atmosphere, add a stir bar to each well of the reaction block.

  • Catalyst/Ligand Dispensing:

    • Prepare stock solutions of palladium precursors and ligands in degassed solvent.

    • Dispense the catalyst and ligand solutions into the wells to achieve the desired loadings and ratios (see screening table example below).

  • Reagent Addition:

    • Prepare a master stock solution containing the aryl iodide, arylboronic acid, and base in the degassed solvent.

    • Dispense an equal volume of this master solution into each well.

  • Reaction: Seal the plate securely. Place it on a stirring hotplate and heat to the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

  • Analysis: After cooling, take a small, measured aliquot from each well. Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.

Example Screening Plate Layout (for Catalyst Loading):

WellPd PrecursorLoading (mol%)LigandL:Pd RatioYield (%)
A1Pd(OAc)₂2.0SPhos2:1
A2Pd(OAc)₂1.0SPhos2:1
A3Pd(OAc)₂0.5SPhos2:1
A4Pd(OAc)₂0.1SPhos2:1
B1XPhos Pd G32.0(none)1:1
B2XPhos Pd G31.0(none)1:1
B3XPhos Pd G30.5(none)1:1
B4XPhos Pd G30.1(none)1:1

Section 4: Visual Guides

Diagram 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle

This diagram illustrates the key steps common to many palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination.

G pd0 Pd(0)Ln Active Catalyst oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Aryl Iodide (Ar-I) pd_complex Ar-Pd(II)-I(Ln) oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki) or Amine Binding (Buchwald) pd_complex->transmetalation Boronic Acid (Nu) or Amine (Nu) + Base pd_intermediate Ar-Pd(II)-Nu(Ln) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Nu (Product) reductive_elimination->product

Caption: The catalytic cycle showing oxidative addition, transmetalation, and reductive elimination steps.

Diagram 2: Troubleshooting Flowchart for Low Reaction Conversion

This flowchart provides a logical sequence of steps to diagnose and solve issues of low yield or stalled reactions.

G start Low Conversion (<95%) check_visual Visually Inspect Reaction (e.g., for Pd Black) start->check_visual pd_black Palladium Black Observed? check_visual->pd_black increase_ligand Increase L:Pd Ratio (e.g., 2:1 -> 2.5:1) and/or Use Bulky Ligand pd_black->increase_ligand Yes no_pd_black No Obvious Decomposition pd_black->no_pd_black No check_reagents Check Reagent Stability (e.g., Boronic Acid by NMR) no_pd_black->check_reagents reagent_ok Reagents Stable check_reagents->reagent_ok No reagent_bad Reagent Degradation Detected check_reagents->reagent_bad Yes check_atmosphere Improve Inert Atmosphere (Degas Solvent Longer) reagent_ok->check_atmosphere optimize_temp Lower Reaction Temperature or Use Milder Base reagent_bad->optimize_temp

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

References

Technical Support Center: Iodination of 2-Amino-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the iodination of 2-amino-4-(trifluoromethyl)benzoate. This molecule presents a unique set of challenges for synthetic chemists due to the competing electronic effects of its substituents. The potent electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making it less susceptible to electrophilic substitution. Conversely, the amino group is a strong activator and ortho-, para-director. This guide provides in-depth, experience-based answers to common problems encountered during this specific transformation, helping you navigate the complexities and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the iodination of 2-amino-4-(trifluoromethyl)benzoate so challenging?

The primary difficulty arises from the conflicting electronic nature of the substituents on the aromatic ring.

  • Deactivation by the Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups. It significantly reduces the electron density of the benzene ring, making it inherently less reactive towards electrophiles like I⁺. This deactivation demands more potent iodinating reagents or harsher reaction conditions to proceed.[1]

  • Activation and Directing Effects of the Amino Group (-NH₂): The amino group is a strong electron-donating group that activates the ring, specifically at the positions ortho and para to it. However, the para position is blocked by the -CF₃ group, leaving only the two ortho positions (C3 and C5) as potential sites for iodination.

  • Protonation of the Amino Group: Under strongly acidic conditions, which are often required to generate a sufficiently powerful electrophilic iodine species, the amino group can be protonated to form an ammonium salt (-NH₃⁺). This protonated form is a strong deactivating group, which can effectively shut down the desired electrophilic substitution reaction.[2]

This delicate balance means that reaction conditions must be carefully optimized to be harsh enough to overcome the deactivation by the -CF₃ group, but not so harsh that they protonate and deactivate the essential -NH₂ activating group.

Troubleshooting Guide

Q2: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Low conversion is the most common issue and typically points to insufficient electrophilicity of the iodinating agent or deactivation of the substrate.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficiently Activated Iodine Source Switch from molecular iodine (I₂) to a more potent reagent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).Molecular iodine is a weak electrophile and often fails to react with deactivated rings.[3] NIS and ICl are more polarized and generate a stronger electrophilic iodine (I⁺) character, making them more suitable for challenging substrates.[4]
Use of an Acid Co-catalyst If using NIS, add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).Acids protonate NIS, generating a highly reactive iodinating species, often referred to as "superelectrophilic iodine".[2][5][6] This is crucial for overcoming the deactivation of the aromatic ring by the -CF₃ group.
Substrate Deactivation (Protonation) If using strong acid, ensure the stoichiometry is carefully controlled. Consider using a buffered system or a milder acid. Alternatively, protect the amine.While acid is necessary to activate the iodinating agent, excess strong acid will protonate the aniline's amino group, converting it from a powerful activator to a deactivator and halting the reaction.
Low Reaction Temperature Gradually increase the reaction temperature. Start at 0-20 °C and, if no conversion is observed, slowly warm to room temperature or slightly above.Electrophilic aromatic substitutions on deactivated rings often require thermal energy to overcome the activation barrier.[2]

Experimental Protocol: General Procedure for NIS/TFA Iodination

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-4-(trifluoromethyl)benzoate (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Initiation: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding aqueous sodium thiosulfate solution to remove any unreacted iodine. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Q3: I'm observing multiple products, and my desired regioselectivity is low. How can I improve it?

The formation of multiple isomers or di-iodinated products indicates that the reaction conditions are either too harsh or not selective enough.

Possible Causes & Solutions:

  • Cause 1: Over-iodination (Di-iodination): The initial iodinated product is often more activated than the starting material, leading to a second iodination.

    • Solution: Use a stoichiometric amount of the iodinating agent (e.g., 1.05 - 1.1 equivalents of NIS). Adding the iodinating agent slowly and at a low temperature can also help control the reaction and prevent over-iodination.

  • Cause 2: Poor Regioselectivity: While the amino group directs ortho, both the C3 and C5 positions are available. Steric hindrance from the adjacent ester group should favor iodination at the C5 position, but electronic factors can be complex.

    • Solution: The choice of solvent can influence regioselectivity.[7] Experiment with different solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile, DMF). Additionally, milder reaction conditions (lower temperature, less aggressive acid catalyst) often lead to higher selectivity.[4]

Workflow for Optimizing Regioselectivity

Caption: Workflow to troubleshoot poor regioselectivity.

Q4: My reaction is turning dark, and I suspect decomposition or side reactions like oxidation. What should I do?

Anilines are susceptible to oxidation, especially under harsh iodinating conditions.[8] A dark reaction color often signals the formation of polymeric or oxidized byproducts.

Possible Causes & Solutions:

  • Cause 1: Oxidation of the Aniline: Strong iodinating agents or the presence of oxidizing impurities can oxidize the electron-rich aniline.

    • Solution: Use a milder, well-defined iodinating system like NIS, which is known for its gentle reaction conditions.[4] Ensure all reagents and solvents are pure and free of oxidizing contaminants. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent air oxidation.

  • Cause 2: Reaction with Elemental Iodine: Elemental iodine itself can cause anilines to form dendritic materials or decompose.[8]

    • Solution: Avoid using elemental iodine (I₂) directly, especially with an oxidizing agent. If using a system that generates I₂ in situ, ensure it is consumed quickly by the substrate. Systems that generate hypoiodous acid (HOI) or use morpholine-iodine complexes are reported to be milder for activated systems like anilines.[8]

Visualizing the Core Problem

G cluster_0 Desired Pathway: Electrophilic Aromatic Substitution cluster_1 Problematic Side Reactions Substrate 2-Amino-4-(CF3)benzoate Product Iodinated Product Substrate->Product NIS / H+ Protonated_Amine Deactivated Substrate (-NH3+) Substrate->Protonated_Amine Excess H+ Oxidation Decomposition Products Substrate->Oxidation Harsh Oxidants

Caption: Competing reaction pathways for the substrate.

Q5: I am struggling with the purification of the final product. What are the recommended methods?

Purification can be challenging due to the similar polarity of the starting material, product, and potential byproducts like succinimide (from NIS).

Recommended Purification Strategy:

  • Aqueous Workup: A thorough aqueous workup is critical.

    • Thiosulfate Wash: A wash with aqueous sodium thiosulfate (Na₂S₂O₃) is essential to remove any remaining iodine or electrophilic iodine species.

    • Base Wash: A wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) will remove the acidic catalyst (e.g., TFA) and any acidic byproducts.

    • Brine Wash: A final wash with saturated NaCl solution helps to remove water from the organic layer.

  • Silica Gel Chromatography: This is typically the most effective method.

    • Solvent System: A gradient elution using a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a good starting point.

    • TLC Analysis: Carefully analyze your crude mixture by TLC in various solvent systems to find the optimal separation conditions before running the column. The succinimide byproduct is often more polar and will typically have a lower Rf value than the desired product.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization can be an excellent final step to obtain highly pure material. Solvents to try include ethanol/water or hexane/ethyl acetate mixtures.

References

Technical Support Center: A Guide to Preventing Dehalogenation of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate in their synthetic workflows. Dehalogenation, the undesired replacement of the iodine atom with hydrogen, is a common side reaction that can significantly lower yields and complicate purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you mitigate this issue and achieve optimal results in your cross-coupling reactions.

Troubleshooting Guide: Minimizing Dehalogenation

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: I am observing a significant amount of the dehalogenated byproduct, Methyl 2-amino-4-(trifluoromethyl)benzoate, in my reaction. What are the most likely causes?

A1: Dehalogenation of this compound is typically a result of a reductive process that cleaves the carbon-iodine bond. The primary causes can be categorized as follows:

  • Hydride Donors in the Reaction Mixture: The most common culprits are sources of hydride (H⁻) that can be transferred to the palladium catalyst. These can include:

    • Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) and even some aprotic polar solvents like N,N-Dimethylformamide (DMF) can act as hydride sources, especially at elevated temperatures.[1]

    • Bases: Amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) can generate palladium-hydride species.[2] Strong alkoxide bases can also promote dehalogenation.[3]

    • Water: Trace amounts of water in the reaction can also contribute to the formation of palladium-hydride intermediates.[4]

  • Slow Reaction Kinetics of the Desired Coupling: If the desired cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is sluggish, the competing dehalogenation pathway has more time to occur. This can be due to:

    • Sub-optimal catalyst/ligand combination for the specific substrate.

    • Low reaction temperature.

    • Poor quality or low reactivity of the coupling partner (e.g., boronic acid).

  • Catalyst Activity and Ligand Choice: Highly active palladium catalysts, while often desirable, can sometimes promote dehalogenation, especially with electron-rich aryl halides. The choice of phosphine ligand is critical, as its steric and electronic properties significantly influence the relative rates of the desired productive reductive elimination versus the undesired dehalogenation.[1]

Q2: How does the substitution pattern of this compound influence its susceptibility to dehalogenation?

A2: The electronic nature of the substituents on the aromatic ring plays a crucial role. Your substrate has both an electron-donating group (the amino group, -NH₂) and a strong electron-withdrawing group (the trifluoromethyl group, -CF₃).

  • The amino group increases the electron density on the aromatic ring, which can make the aryl-palladium intermediate more susceptible to certain dehalogenation pathways.

  • The trifluoromethyl group is strongly electron-withdrawing, which can influence the oxidative addition step and the overall stability of the palladium intermediates.

The interplay of these opposing electronic effects makes it essential to carefully select reaction conditions to favor the desired cross-coupling over dehalogenation.

Q3: I am running a Suzuki-Miyaura coupling. What specific steps can I take to prevent dehalogenation?

A3: For Suzuki-Miyaura coupling, consider the following optimization strategies:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[3]These ligands promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[1]
Base Opt for weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]Stronger bases, particularly alkoxides, are more likely to act as hydride sources.[3]
Solvent Use aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF).[3]Avoid alcoholic solvents which can be a direct source of hydrides.[2]
Temperature Run the reaction at the lowest effective temperature that still allows for efficient coupling.Higher temperatures can increase the rate of dehalogenation.
Water Content If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, carefully control the water ratio.Excess water can be a proton source leading to dehalogenation.[3]

Q4: I am performing a Sonogashira coupling and observing dehalogenation. What should I do?

A4: In Sonogashira couplings, the following adjustments can be beneficial:

ParameterRecommendationRationale
Copper Co-catalyst Ensure the presence of a copper(I) co-catalyst (e.g., CuI).The copper co-catalyst facilitates the desired coupling pathway, often suppressing side reactions.
Base Use an amine base like piperidine or an inorganic base such as K₂CO₃ or Cs₂CO₃.Triethylamine (TEA) and diisopropylethylamine (DIPEA) can be hydride sources.
Solvent Aprotic polar solvents like DMF or NMP are common. If dehalogenation is an issue in DMF, consider switching to a less reducible solvent like toluene or dioxane.DMF can be a source of hydrides, contributing to dehalogenation.
Additives The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.Additives can improve reaction rates and reduce side reactions.

Q5: What about preventing dehalogenation in a Heck reaction?

A5: For Heck reactions, which are often run at higher temperatures, dehalogenation can be a significant issue. Consider these points:

ParameterRecommendationRationale
Temperature Run the reaction at the lowest possible temperature that still ensures a reasonable reaction rate.Higher temperatures generally accelerate the rate of dehalogenation.
Base Use an inorganic base like K₂CO₃ or NaOAc.Amine bases can be problematic due to their potential to act as hydride donors.
Solvent Aprotic solvents such as acetonitrile (ACN), DMF, or NMP are commonly used. If dehalogenation is observed, screening other solvents like THF or dioxane may be beneficial.The choice of solvent can influence the extent of dehalogenation.

Frequently Asked Questions (FAQs)

Q: How can I detect and quantify the extent of dehalogenation?

A: You can monitor the progress of your reaction and quantify the dehalogenated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl iodide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the dehalogenated compound, notably the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.

Q: Is this compound sensitive to light?

Q: Can the purity of my reagents affect the level of dehalogenation?

A: Absolutely. Impurities in your solvents, bases, or coupling partners can act as hydride sources or catalyst poisons, leading to increased dehalogenation. Always use high-purity, and where necessary, anhydrous reagents and solvents.

Experimental Protocols

The following are general, yet detailed, starting protocols for common cross-coupling reactions, designed to minimize dehalogenation. Note: These are starting points and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is adapted for challenging substrates prone to dehalogenation.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3.0 equiv), finely ground and dried

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Degassed deionized water (if using a two-phase system)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Add the anhydrous toluene (and water, if applicable).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can sometimes be beneficial in complex systems.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (4-8 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, and PPh₃.

  • Add anhydrous DMF and DIPEA. Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Problem: Dehalogenation Mechanisms

Understanding the mechanism of dehalogenation is key to preventing it. The following diagrams illustrate the primary pathways.

Dehalogenation_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArI Ar-I (this compound) ArI->OxAdd + ArPdI Ar-Pd(II)-I      L₂ OxAdd->ArPdI ArPdH Ar-Pd(II)-H      L₂ ArPdI->ArPdH Transmetalation Transmetalation ArPdI->Transmetalation HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->ArPdI Hydride Transfer RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regenerates Catalyst ArH Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->ArH CouplingPartner Coupling Partner (e.g., Ar'B(OH)₂) CouplingPartner->ArPdI Transmetalation ArPdAr Ar-Pd(II)-Ar'      L₂ Transmetalation->ArPdAr RedElim_Coupling Reductive Elimination ArPdAr->RedElim_Coupling RedElim_Coupling->Pd0 Regenerates Catalyst ArAr Ar-Ar' (Desired Product) RedElim_Coupling->ArAr Prevention_Strategies Dehalogenation Dehalogenation (Ar-I → Ar-H) Prevention Prevention Strategies Dehalogenation->Prevention Ligand Optimize Ligand (Bulky, e⁻-rich) Prevention->Ligand Base Optimize Base (Weaker, inorganic) Prevention->Base Solvent Optimize Solvent (Aprotic, non-hydride donor) Prevention->Solvent Temp Optimize Temperature (Lowest effective temp.) Prevention->Temp Reagents Ensure Reagent Purity Prevention->Reagents

References

Technical Support Center: Recrystallization of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important pharmaceutical intermediate. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for recrystallization?

A1: Understanding the physicochemical properties of this compound (CAS No: 872624-52-7, Molecular Formula: C₉H₇F₃INO₂, Molecular Weight: 345.06 g/mol ) is crucial for developing a successful recrystallization protocol.[1] While specific solubility data is not extensively published, we can infer properties from structurally similar compounds. For instance, Methyl 2-amino-4-(trifluoromethyl)benzoate is a crystalline solid with a melting point of 63°C.[2] The presence of the amino and ester groups suggests some polarity, while the trifluoromethyl and iodinated phenyl ring contribute to its lipophilicity. This balance of properties will dictate its solubility in various solvents.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][4] Given the structure of this compound, a good starting point for solvent screening would be polar protic solvents, polar aprotic solvents, and non-polar aromatic solvents. A mixed solvent system may also be effective.[5]

Recommended Solvent Screening Protocol:

  • Place approximately 10-20 mg of your crude compound into separate small test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • An ideal single solvent will exhibit the properties outlined in the table below.

Table 1: Suggested Solvents for Screening

Solvent ClassSpecific SolventExpected Solubility BehaviorRationale
Polar Protic Ethanol, Methanol, IsopropanolGood solubility when hot, lower solubility when cold.The amino and ester groups can hydrogen bond with the solvent.
Polar Aprotic Acetone, Ethyl AcetateMay show good solubility at room temperature, potentially better for a mixed-solvent system.Can solvate the polar functional groups.
Non-Polar Aromatic TolueneMay require heating to dissolve the compound.The aromatic ring of the compound will interact favorably with the solvent.
Non-Polar Aliphatic Hexanes, HeptaneLikely to be a poor solvent.Best used as an anti-solvent in a mixed-solvent system.
Aqueous WaterVery low solubility expected.The large organic structure will likely make it insoluble in water.[6]

A rule of thumb for solvent selection is that solvents with functional groups similar to the compound of interest are often good solubilizers.[5]

Troubleshooting Guide

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: This is a common issue that can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Continue to add small portions of the hot solvent until the solid dissolves.[4]

  • Inappropriate Solvent: The chosen solvent may not be a good choice for your compound at any temperature. If you have added a large volume of solvent with no significant dissolution, it is best to remove the solvent and try a different one from the screening table.

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If a significant portion of your compound has dissolved but a small amount of solid remains, this is likely the case. In this situation, a hot filtration is necessary to remove the insoluble material before allowing the solution to cool.

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent. This often happens when the boiling point of the solvent is higher than the melting point of the compound.

Solutions:

  • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Then, add more of the same solvent to decrease the saturation of the solution and hopefully raise the temperature at which crystallization occurs.[7]

  • Lower the Temperature of Crystallization: Allow the solution to cool much more slowly. An insulated container can help with this.

  • Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, add a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then add a few drops of the original solvent to clarify the solution before cooling.

Q5: No crystals are forming even after the solution has cooled. What are the next steps?

A5: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated.

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to grow upon.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Then, allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a hot solvent in which it is highly soluble (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add a second solvent in which the compound is poorly soluble (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component of a drug substance that is not the API or an excipient is considered an impurity.[1] These unwanted chemicals can originate from starting materials, by-products of synthesis, or degradation, and have the potential to alter the therapeutic effect or introduce toxicity.[1][2]

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (CAS: 872624-52-7, Molecular Formula: C₉H₇F₃INO₂, Molecular Weight: 345.06 g/mol ) is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex, biologically active molecules like kinase inhibitors.[3][4][5] Its halogenated and trifluoromethylated aromatic structure makes it a versatile intermediate. However, the very reactions that make it valuable can also generate a host of structurally similar impurities. Therefore, a robust, validated analytical method for purity determination is indispensable.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC), the industry's gold standard, with alternative methods for the purity analysis of this specific intermediate.[6] We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers and quality control professionals in establishing a self-validating system for purity assessment, grounded in the principles of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8][9]

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is universally recognized as the most precise and versatile method for separating and quantifying analytes, impurities, and degradation products in pharmaceutical analysis.[2][6] Its high resolution and sensitivity make it the workhorse for quality control.[2] For a molecule like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

Principle of Separation and Method Development Rationale

RP-HPLC separates components of a mixture based on their distribution between a non-polar stationary phase (typically a silica support with bonded alkyl chains, like C18) and a polar mobile phase.[7][10] Our target analyte is a moderately non-polar aromatic compound, making it ideally suited for retention on a C18 column.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is chosen for its strong hydrophobic interactions with the aromatic ring and trifluoromethyl group of the analyte, ensuring adequate retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution using a mixture of water (polar) and a stronger organic solvent like acetonitrile (ACN) or methanol is employed.[10] A gradient is crucial because it allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe, from polar starting materials to non-polar by-products. The addition of a small percentage (0.1%) of formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common practice to protonate any residual silanols on the stationary phase and the amino group on the analyte, thereby minimizing peak tailing and improving peak shape.

  • Detector: A Diode Array Detector (DAD) or a multi-wavelength UV detector is selected. The aromatic nature of the analyte ensures strong UV absorbance. A DAD provides the added advantage of acquiring full UV spectra for each peak, which aids in peak tracking during method development and can help in identifying impurities by comparing their spectra to that of the main compound.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability MobilePhase Mobile Phase Preparation Injection Sample Injection & Gradient Elution SystemSuitability->Injection Detection UV-DAD Detection Injection->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC-based purity determination.

Experimental Protocol: HPLC Purity Method

This protocol is a robust starting point and must be validated according to ICH Q2(R1) guidelines to demonstrate it is suitable for its intended purpose.[11]

1. Materials and Reagents:

  • This compound Reference Standard (if available) and Test Sample.

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Formic Acid (ACS Grade or higher).

2. Chromatographic Conditions:

  • Instrument: HPLC system with gradient pump, autosampler, column oven, and DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to a concentration of 1.0 mg/mL. A higher concentration for the test sample is used to ensure that low-level impurities can be accurately detected and quantified.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if it meets the criteria established during validation, which typically include (per USP <621>):[12]

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): > 2000.

5. Analysis Procedure:

  • Inject the diluent (as a blank), followed by the sample solution.

  • Identify the peak corresponding to this compound by comparing its retention time with the standard.

  • Calculate the purity using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC with UV detection is excellent for quantification, its ability to identify unknown impurities is limited. This is where coupling HPLC with a mass spectrometer (LC-MS) provides a significant advantage, particularly during drug development and forced degradation studies.[13]

High-Resolution Alternative: LC-MS for Impurity Identification

LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, which provides mass-to-charge ratio (m/z) data for each eluting peak.[13] This allows for the determination of the molecular weight of impurities, offering crucial clues to their identity.

Why use LC-MS?

  • Specificity: Provides molecular weight information, which is highly specific and essential for identifying unknown impurities.

  • Sensitivity: MS detectors are often more sensitive than UV detectors, enabling the detection of trace-level impurities that might be missed by HPLC-UV.[2]

  • Confidence in Identification: High-resolution mass spectrometry (HRMS) can provide mass accuracy in the low ppm range, allowing for the confident assignment of elemental compositions to unknown peaks.

Comparative Performance Metrics

The choice between HPLC-UV and LC-MS depends on the specific goal of the analysis—routine quality control versus in-depth impurity investigation.

ParameterHPLC-UVLC-MSRationale & Justification
Primary Use Quantitative Purity (QC)Qualitative Identification (R&D)HPLC-UV is robust and cost-effective for routine checks. LC-MS is a powerful tool for structural elucidation of unknowns.[13]
Specificity Moderate (Retention Time)Very High (Retention Time + m/z)Mass data provides an orthogonal detection parameter, greatly increasing confidence in peak identification.
Sensitivity Good (ng range)Excellent (pg-fg range)MS detectors offer superior sensitivity, crucial for detecting genotoxic or other harmful trace impurities.[2]
Quantitative Accuracy HighModerate to HighWhile quantifiable, LC-MS can be more variable due to matrix effects and ionization efficiency. HPLC-UV is the gold standard for quantification.[6]
Cost & Complexity Low to ModerateHighLC-MS systems are significantly more expensive to purchase and maintain, and require more specialized operator expertise.
Robustness HighModerateHPLC-UV methods are generally more rugged and transferable between labs for routine QC operations.

Logical Flow for Combining HPLC and LC-MS

Combined_Workflow Start Purity Analysis Required HPLCScreen Run HPLC-UV Method Start->HPLCScreen CheckPurity Purity Meets Specification? HPLCScreen->CheckPurity CheckUnknowns Unknown Impurities > Threshold? CheckPurity->CheckUnknowns Yes Fail Reject / Reprocess Batch CheckPurity->Fail No LCMS_Analysis Perform LC-MS Analysis CheckUnknowns->LCMS_Analysis Yes Pass Release Batch CheckUnknowns->Pass No Identify Identify Impurity Structure LCMS_Analysis->Identify AssessRisk Assess Toxicological Risk Identify->AssessRisk AssessRisk->Pass Low Risk AssessRisk->Fail High Risk

Caption: Decision workflow for purity analysis using HPLC and LC-MS.

Conclusion: An Integrated Approach to Purity Assurance

For the routine purity analysis of this compound, a validated reversed-phase HPLC method with UV detection is the most appropriate choice. It provides a reliable, robust, and cost-effective solution for quality control, ensuring that batches meet predefined specifications. The method's performance must be verified through rigorous validation as prescribed by ICH Q2(R1), covering specificity, linearity, accuracy, precision, and robustness.[11][14]

However, a comprehensive purity program, especially during process development, forced degradation studies, or when investigating out-of-specification results, should incorporate LC-MS. The unparalleled specificity and sensitivity of LC-MS are indispensable for the identification of unknown impurities, which is a critical step in assessing the overall safety profile of the drug substance. By leveraging HPLC for routine quantification and LC-MS for investigation and characterization, drug developers can build a complete and scientifically sound purity profile, satisfying both internal quality standards and stringent regulatory requirements.

References

Navigating the Synthesis of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate: A Comparative Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the efficient synthesis of complex intermediates is a cornerstone of successful drug discovery and development. Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate, a key building block in the synthesis of various pharmaceutical agents, presents a synthetic challenge that necessitates a careful evaluation of potential manufacturing routes. This guide provides a detailed cost-benefit analysis of two plausible synthetic pathways, offering experimental insights and data-driven comparisons to inform your selection of the most resource-effective and scalable approach.

The strategic importance of this compound lies in its trifluoromethyl and iodo functionalities, which are frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and overall efficacy. The presence of these substituents, however, also dictates the synthetic strategy, requiring careful consideration of reagent compatibility and reaction conditions. Herein, we dissect two primary synthetic routes, evaluating them on the critical metrics of cost, yield, safety, and operational simplicity.

Pathway 1: Direct Iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate

This pathway commences with the commercially available Methyl 2-amino-4-(trifluoromethyl)benzoate and introduces the iodine atom in a single, direct step. The primary advantage of this approach is its conciseness. However, the success of this route hinges on the regioselectivity of the iodination reaction, as the amino group strongly activates the aromatic ring, potentially leading to a mixture of iodinated products.

Experimental Protocol: Iodination with N-Iodosuccinimide (NIS)

A robust method for the direct iodination of activated aromatic systems involves the use of N-Iodosuccinimide (NIS), a mild and effective iodinating agent.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-4-(trifluoromethyl)benzoate (1.0 eq) in dichloromethane (DCM) at room temperature.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Pathway 2: Iodination of 2-amino-4-(trifluoromethyl)benzoic acid followed by Esterification

This two-step pathway begins with the iodination of 2-amino-4-(trifluoromethyl)benzoic acid, followed by the esterification of the resulting iodinated acid to yield the final product. While this route involves an additional step, it may offer advantages in terms of regioselectivity control during the iodination step and potentially easier purification of the intermediate acid.

Experimental Protocol:

Step 1: Iodination of 2-amino-4-(trifluoromethyl)benzoic acid with Iodine Monochloride (ICl)

Iodine monochloride is a powerful electrophilic iodinating agent suitable for less activated aromatic rings.

Methodology:

  • Suspend 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a solution of Iodine Monochloride (1.05 eq) in glacial acetic acid.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid.

Step 2: Fischer Esterification of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid

The classic Fischer esterification provides a straightforward method for converting the carboxylic acid to its corresponding methyl ester.

Methodology:

  • Suspend 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid (1.0 eq) in methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Cost-Benefit Analysis

To provide a quantitative comparison of the two pathways, a cost analysis was performed based on current market prices for starting materials and reagents. The analysis assumes a laboratory-scale synthesis and does not account for labor or equipment costs.

Parameter Pathway 1: Direct Iodination Pathway 2: Iodination then Esterification
Starting Material Methyl 2-amino-4-(trifluoromethyl)benzoate2-amino-4-(trifluoromethyl)benzoic acid
Starting Material Cost (per gram) ~$7.00 - $15.00[1]~$5.00 - $10.00[2][3][4]
Key Reagents N-Iodosuccinimide (NIS)Iodine Monochloride (ICl), Methanol, Sulfuric Acid
Key Reagent Cost (per gram/mL) NIS: ~$1.50 - $3.00[5][6]ICl: ~$1.00 -

0.01/mL[7][8][9][10][11], Sulfuric Acid: ~$0.02/mL[12][13][14][15]
Number of Steps 12
Estimated Overall Yield 70-85%60-75%
Process Complexity LowerHigher
Safety Considerations NIS is a mild irritant.ICl is corrosive and lachrymatory. Sulfuric acid is highly corrosive.
Waste Generation Succinimide, sodium thiosulfate solution.Acetic acid, neutralized acidic waste.
Estimated Cost per Gram of Product Lower Higher

Visualizing the Synthetic Pathways

To further clarify the sequence of reactions in each pathway, the following diagrams are provided.

Pathway1 start Methyl 2-amino-4-(trifluoromethyl)benzoate product This compound start->product N-Iodosuccinimide (NIS) Dichloromethane

Caption: Pathway 1: A one-step synthesis via direct iodination.

Pathway2 start 2-amino-4-(trifluoromethyl)benzoic acid intermediate 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid start->intermediate Iodine Monochloride (ICl) Acetic Acid product This compound intermediate->product Methanol Sulfuric Acid (cat.)

Caption: Pathway 2: A two-step approach involving iodination followed by esterification.

Conclusion and Recommendations

Based on this analysis, Pathway 1, the direct iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate, emerges as the more cost-effective and operationally simpler route for the synthesis of the target compound. The single-step nature of this pathway significantly reduces processing time and the consumption of auxiliary materials, leading to a lower overall cost per gram of the final product. While the regioselectivity of the iodination needs to be carefully controlled and optimized, the use of a mild reagent like N-Iodosuccinimide generally provides good selectivity for the desired isomer.

Pathway 2, while a viable alternative, is penalized by its additional step, which increases both the cost and the complexity of the overall process. The handling of corrosive reagents like Iodine Monochloride and concentrated sulfuric acid also presents greater safety challenges. However, this pathway might be considered if issues with regioselectivity in Pathway 1 cannot be overcome or if the starting 2-amino-4-(trifluoromethyl)benzoic acid is significantly more accessible and cost-effective than its methyl ester.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development team. For rapid access to the target molecule on a laboratory scale with a focus on cost-efficiency, Pathway 1 is the recommended approach. For larger-scale production or situations where precise control over the iodination step is paramount, a thorough optimization of Pathway 2 may be warranted. This guide provides the foundational data and experimental frameworks to make an informed decision tailored to your specific synthetic needs.

References

A Senior Application Scientist's Guide to the Characterization of Impurities in Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Intermediates

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a highly functionalized aromatic compound, serving as a critical building block in medicinal chemistry for the synthesis of complex pharmaceuticals, particularly kinase inhibitors.[1][2] Its molecular architecture, featuring an amine, an iodo group, a trifluoromethyl moiety, and a methyl ester, offers multiple reaction sites for constructing advanced active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[3]

However, the very chemical complexity that makes this intermediate valuable also presents significant challenges in controlling its purity. Impurities, which can be defined as any component of a drug substance that is not the chemical entity defined as the drug substance, can arise from numerous sources including starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[4][5][6] The presence of these impurities, even at trace levels, can impact the safety, efficacy, and stability of the final API.

Therefore, a robust, systematic approach to the detection, identification, and quantification of impurities is not merely a quality control exercise; it is a regulatory and scientific necessity. Global regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines (specifically ICH Q3A/B) that mandate the characterization and control of impurities.[5][7][8] This guide provides a comparative analysis of the essential analytical techniques required for a comprehensive impurity profiling of this compound, grounded in the principles of scientific causality and regulatory compliance.

Part 1: Deconstructing the Impurity Profile: From Synthesis to Degradation

To effectively hunt for impurities, one must first understand where they hide. The impurity profile is a direct fingerprint of the synthetic route and storage conditions. While multiple synthetic pathways exist, a plausible route can be hypothesized to predict the most likely process-related impurities.

Hypothetical Synthetic Pathway & Potential Impurities

A logical synthesis might involve the modification of a substituted trifluoromethyl aniline or toluene. This process introduces several opportunities for impurity formation.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurity Sources SM Starting Material (e.g., 2-amino-4-(trifluoromethyl)benzoic acid) Inter1 Esterification (MeOH, H+) SM->Inter1 Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction Inter2 Iodination (e.g., ICl, NIS) Inter1->Inter2 API Final Product Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate Inter2->API Imp2 Isomeric Impurity (e.g., 3-iodo isomer) Inter2->Imp2 Poor Regioselectivity Imp3 Over-iodinated By-product (di-iodo species) Inter2->Imp3 Excess Reagent Imp4 Hydrolysis Degradant (Carboxylic Acid) API->Imp4 Storage (Moisture)

Caption: Potential impurity formation pathways during synthesis and degradation.

This analysis leads to the classification of potential impurities:

  • Process-Related Impurities:

    • Starting Materials & Intermediates: Incomplete conversion can lead to their carryover.

    • By-products: Resulting from side-reactions, such as the formation of positional isomers (e.g., iodination at a different position) or over-reacted species (e.g., di-iodinated products). The analysis of impurities in similar compounds like 3-bromo-5-(trifluoromethyl)aniline has revealed di-halogenated derivatives as common by-products.[9]

  • Degradation Products: The ester functional group is susceptible to hydrolysis, particularly under non-neutral pH or in the presence of moisture, which would yield the corresponding carboxylic acid.

Part 2: A Comparative Arsenal of Analytical Techniques

No single technique can provide a complete picture of an impurity profile. A multi-modal, orthogonal approach is essential, combining a high-resolution separation technique with information-rich detection and characterization methods. The core strategy revolves around three pillars: Separation , Identification , and Structural Elucidation .

Technique Primary Use in Impurity Analysis Information Provided Strengths Limitations
HPLC / UPLC-UV Detection, Separation & QuantificationRetention Time (RT), Peak Area (% Area), UV SpectrumGold standard for quantitative analysis of non-volatile compounds; robust and reproducible.[10][11]Provides no direct structural information; co-elution can mask impurities.
LC-MS (MS/MS) Preliminary Identification & ConfirmationMass-to-charge ratio (m/z), Molecular Weight, Fragmentation PatternsHigh sensitivity and selectivity; provides molecular weight, a critical first piece of the structural puzzle.[12][13][14]Isomers are often indistinguishable; ionization efficiency can vary significantly.
High-Resolution MS (LC-TOF/Orbitrap) Elemental Composition DeterminationHighly Accurate Mass (<5 ppm error)Enables calculation of the elemental formula, drastically narrowing down potential structures for unknowns.[10]Higher cost and complexity compared to standard MS.
NMR Spectroscopy Definitive Structural ElucidationPrecise atomic connectivity, stereochemistry, and functional group information.The "gold standard" for structure determination of organic molecules.[15][16][17][18]Requires higher sample quantity and purity (isolation often necessary); lower sensitivity than MS.
The Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity profiling, designed to separate the main component from its related substances.[11]

  • Causality of Method Development:

    • Column Selection: The choice of stationary phase is the most critical parameter for achieving separation. A C18 column is the universal starting point due to its versatility. However, for aromatic compounds like our target molecule, a Phenyl-Hexyl phase can provide alternative selectivity.[19] The phenyl groups in the stationary phase can induce pi-pi interactions with the aromatic rings of the analyte and its impurities, often resolving isomers that are difficult to separate on a C18 column.

    • Mobile Phase Selection: A buffered mobile phase is critical. The amino group on the molecule has a pKa, and controlling the mobile phase pH to be at least 1-2 units away from this pKa ensures consistent retention and peak shape. A volatile buffer system (e.g., ammonium formate or acetate) is preferable if the method is to be coupled with mass spectrometry.

    • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It provides spectral data across a range of wavelengths, which can help in peak tracking and assessing peak purity.

The Investigator: Liquid Chromatography-Mass Spectrometry (LC-MS)

Once HPLC separation is achieved, LC-MS provides the first crucial clues to the identity of unknown peaks.[12] It is the fastest route to a molecular weight.

  • Comparative Ionization: For this molecule, Electrospray Ionization (ESI) in positive mode would be the logical choice, as the basic amino group is readily protonated to form a [M+H]+ ion.

  • Single Quadrupole vs. Tandem MS (MS/MS):

    • A single quadrupole MS provides the molecular weight of the eluting compounds. This is sufficient to quickly check for expected impurities (e.g., starting material) or to see if an unknown peak corresponds to a +16 Da (oxidation) or -14 Da (demethylation) modification.

    • Tandem MS (e.g., Triple Quadrupole or Ion Trap) offers a significant advantage by allowing for fragmentation of a selected parent ion.[13] By analyzing the fragment ions, one can deduce structural motifs. For example, a neutral loss of 32 Da (methanol) from the parent ion would strongly suggest the impurity still contains the methyl ester group. This technique is invaluable for differentiating between isomers that have the same molecular weight but different fragmentation patterns.

The Final Arbiter: Nuclear Magnetic Resonance (NMR) Spectroscopy

When MS data is insufficient for unambiguous identification, NMR spectroscopy is the definitive tool for structural elucidation.[20][21] This typically requires isolation of the impurity by preparative HPLC.

  • Why NMR is Definitive: NMR provides a complete map of the molecule's carbon-hydrogen framework.

    • ¹H NMR: Gives information on the number of different types of protons and their neighboring environments.[16][22] For an impurity, shifts in the aromatic proton signals or the disappearance of the methyl ester singlet would be immediately obvious.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • ¹⁹F NMR: This is particularly powerful for the target molecule. A single peak would confirm the presence of the CF₃ group. Any change in its chemical shift relative to the parent compound would indicate a structural change in its vicinity.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are the key to solving the puzzle. COSY shows which protons are coupled (i.e., adjacent), while HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range (2-3 bond) correlations. By combining this data, a complete and unambiguous structure can be built for an unknown impurity.[20][21]

Part 3: Integrated Workflow and Experimental Protocols

A successful impurity characterization campaign follows a logical, phased approach. The goal is to use the fastest, most efficient techniques first and reserve the more resource-intensive methods for impurities that require full elucidation.

References

A Comparative Guide to Validated Analytical Methods for Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is a complex halogenated aromatic compound, a structural motif frequently encountered in the synthesis of active pharmaceutical ingredients (APIs). As a critical starting material or intermediate, its purity, stability, and impurity profile directly impact the quality, safety, and efficacy of the final drug product.[1][2] Therefore, robust, validated analytical methods are not merely a procedural formality but a cornerstone of the entire drug development process, essential for quality control, stability testing, and regulatory compliance.[3][4][5]

This guide provides an in-depth comparison of potential analytical methodologies for this compound. We will primarily focus on the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, the industry's gold standard for such analyses.[2][4] Furthermore, we will objectively compare this primary method with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry, providing the scientific rationale behind the selection of the most suitable technique for a regulated pharmaceutical environment.

Pillar I: The Gold Standard - Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

For a non-volatile, UV-active molecule like this compound, RP-HPLC is the method of choice. A "stability-indicating" method is one that can accurately quantify the analyte of interest without interference from its degradation products, process impurities, or other matrix components.[2] Achieving this requires a rigorous development and validation process, including forced degradation studies.[6][7]

Causality Behind Experimental Choices in HPLC Method Development

The goal of method development is to achieve optimal separation and quantification.[3] The process is a systematic optimization of various parameters:

  • Column Chemistry Selection: A C18 (octadecylsilane) stationary phase is the logical starting point. Its nonpolar nature provides excellent retention for the aromatic ring of the target molecule through hydrophobic interactions. The trifluoromethyl and iodo groups further enhance this interaction, ensuring good peak shape and resolution from more polar impurities.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically required.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower UV cutoff.

    • Aqueous Buffer: The amino group on the benzoate ring has a pKa that makes its charge state pH-dependent. A buffer (e.g., phosphate or acetate buffer at a pH between 3 and 6) is crucial to suppress the silanol interactions on the stationary phase and ensure a consistent, reproducible retention time by maintaining a constant ionization state of the analyte.

  • Detector Selection and Wavelength: The conjugated aromatic system of the molecule makes it an ideal candidate for UV detection. A Photodiode Array (PDA) detector is highly recommended. Not only does it allow for the determination of the optimal detection wavelength for maximum sensitivity (likely around 230-280 nm), but it also provides spectral data across the peak. This is invaluable for assessing peak purity and identifying co-eluting impurities.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) cluster_Routine Phase 3: Routine Application Dev1 Define Objectives (Purity, Assay, etc.) Dev2 Select Column & Initial Conditions Dev1->Dev2 Dev3 Optimize Mobile Phase (pH, Gradient, Solvent) Dev2->Dev3 Dev4 Optimize Detector Settings (Wavelength, Bandwidth) Dev3->Dev4 Val1 Specificity (Forced Degradation) Dev4->Val1 Finalized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 R1 System Suitability Testing Val6->R1 Validated Method R2 Sample Analysis (QC, Stability) R1->R2 R3 Data Review & Reporting R2->R3

Caption: Workflow from HPLC method development to routine analysis.

Protocol 1: Stability-Indicating RP-HPLC Method

Objective: To quantify this compound and separate it from potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution to a target concentration of 100 µg/mL in the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions. Calculate the amount of the analyte in the sample by comparing its peak area with that of the standard.

Validation as a Self-Validating System (ICH Q2(R2) Framework)

The trustworthiness of an analytical method is established through rigorous validation, demonstrating its fitness for purpose.[8][9] The International Council for Harmonisation (ICH) guidelines provide the global standard for this process.[10][11][12]

Forced Degradation (Stress Testing): To ensure specificity, the drug substance is subjected to stress conditions more severe than accelerated stability testing to produce degradation products.[7][13][14] The HPLC method must be able to resolve the parent peak from all significant degradant peaks.

Forced_Degradation cluster_Stress Stress Conditions Analyte Methyl 2-amino-5-iodo-4- (trifluoromethyl)benzoate Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Analyte->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, solid) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Degradants Mixture of Analyte & Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Analysis HPLC Analysis: Assess Peak Purity & Mass Balance Degradants->Analysis

Caption: Forced degradation study workflow to ensure method specificity.

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the desired analyte.Peak for analyte is resolved from all degradant and impurity peaks (Resolution > 2). Peak purity analysis (via PDA) shows no co-elution.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery of spiked analyte at three concentration levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the method's consistency.Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 2.0% between different days, analysts, or instruments.
LOD & LOQ To determine the lowest concentration that can be detected and quantified reliably.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1. Precision at LOQ should be acceptable.
Robustness To show the method's reliability with small, deliberate variations in parameters.No significant impact on results when varying flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2 units).

Pillar II: A Comparative Look at Alternative Methods

While HPLC is the primary choice, other techniques have specific applications and it is important to understand their strengths and limitations in this context.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful separation technique for volatile and thermally stable compounds.[1]

  • Applicability & Challenges: The suitability of GC for this compound is questionable. Its relatively high molecular weight (345.06 g/mol ) and polar amino group may lead to poor volatility and potential thermal degradation in the GC inlet. Derivatization of the amino group could be a prerequisite, adding complexity and potential variability to the sample preparation process.

  • Strengths: The primary advantage is the high specificity and structural information provided by the Mass Spectrometer (MS) detector. It is an excellent tool for identifying unknown impurities.[15][16]

  • Weaknesses: Not ideal for routine quantification of the parent compound due to potential thermal lability and the need for complex method development. It is less robust for quantitative analysis compared to HPLC for this type of molecule.

Alternative 2: UV-Visible Spectrophotometry

This technique measures the amount of light absorbed by a sample at a specific wavelength.[17][18]

  • Applicability & Challenges: A simple UV-Vis method could be developed to quantify the compound in a pure, known solution by measuring its absorbance at its λmax.[19]

  • Strengths: The method is extremely fast, simple, and cost-effective, making it suitable for very high-throughput screening of pure substance concentration.

  • Weaknesses: It suffers from a complete lack of specificity.[20] Any impurity or degradant that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It cannot be used for stability studies or impurity profiling.

Head-to-Head Method Comparison
FeatureStability-Indicating HPLCGC-MSUV-Vis Spectrophotometry
Specificity Excellent (Separates analyte from impurities)Excellent (Mass-based identification)Poor (No separation capability)
Application Assay, Purity, Stability TestingImpurity Identification, Volatile OrganicsQuick Assay of Pure Substance
Quantitation Excellent (High precision & accuracy)Fair (Prone to thermal issues for this analyte)Good (For pure samples only)
Sample Prep Simple dissolution and dilutionPotentially complex (derivatization)Very simple dissolution
Throughput ModerateLow to ModerateVery High
Cost/Complexity ModerateHighLow
Regulatory Acceptance Universally Accepted for QC & StabilityAccepted for specific tests (e.g., residual solvents, impurity ID)Limited to very specific, justified cases

Conclusion and Recommendation

For the comprehensive analysis of this compound within a drug development and manufacturing framework, a validated, stability-indicating RP-HPLC method is the unequivocally superior choice . It provides the necessary specificity, accuracy, and precision to ensure product quality and meet stringent regulatory expectations as laid out by guidelines such as ICH Q2(R2).[8][10][12]

While GC-MS serves as a powerful complementary tool for the structural elucidation of unknown impurities, its utility for routine quantitative analysis of the parent compound is limited by potential volatility and stability issues. UV-Vis spectrophotometry, though simple and rapid, lacks the fundamental specificity required for reliable quality control in the presence of potential impurities and is therefore unsuitable for this purpose. The investment in developing and validating a robust HPLC method is a critical step that ensures the integrity of the analytical data and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is foundational to discovery. This compound, a key building block in medicinal chemistry for kinase inhibitors and other complex molecules, demands meticulous handling to ensure both personal safety and experimental integrity[1]. The presence of iodo, amino, and trifluoromethyl groups on an aromatic ring suggests specific reactivity and potential hazards that necessitate a robust safety protocol[2][3].

This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety in the laboratory.

Hazard Assessment: Understanding the Risks

The trifluoromethyl group lends metabolic stability in drug candidates but also contributes to the compound's reactivity and potential toxicity[4]. During thermal decomposition, fluorinated aromatic compounds can release highly toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride[2][5].

Summary of Potential Hazards and Required PPE
Potential HazardHealth EffectRequired Engineering ControlPrimary Personal Protective Equipment
Inhalation May cause respiratory tract irritation[2][6].Chemical Fume HoodNIOSH-approved Respirator (Dust Mask)
Skin Contact Causes skin irritation[3][6].N/AChemical-resistant Gloves (Nitrile), Lab Coat
Eye Contact Causes serious eye irritation[2][3].N/ASafety Goggles or Face Shield
Ingestion Harmful if swallowed[6].N/AN/A (Procedural Control)
Thermal Decomposition Release of toxic gases (HF, NOx)[2].Chemical Fume HoodSelf-contained breathing apparatus (for fire)[2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The selection of each component is deliberate, based on the compound's physical state (solid) and chemical hazards.

  • Respiratory Protection : Since the compound is a solid, the primary inhalation risk comes from airborne dust generated during handling (e.g., weighing, transferring).

    • Action : Always handle this compound inside a certified chemical fume hood to control exposure[6][7]. For small-scale laboratory use, a half-mask respirator with a particulate filter conforming to NIOSH or EN 143 standards is required[2]. This prevents inhalation of fine powders.

  • Eye and Face Protection : Direct contact with chemical dust can cause severe eye irritation[3].

    • Action : Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[8]. If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles[3].

  • Skin and Body Protection :

    • Gloves : To prevent skin irritation, appropriate chemical-resistant gloves are mandatory[3]. Nitrile gloves are a suitable first choice. It is critical to inspect gloves for any signs of degradation or puncture before use[2]. Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after handling[9][10].

    • Protective Clothing : A long-sleeved laboratory coat is required to protect the skin on your arms[2]. For tasks with a higher risk of contamination, consider disposable coveralls. Contaminated clothing must be removed immediately and washed before reuse[3].

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Step-by-Step Safe Handling Protocol
  • Preparation : Designate a specific area within a chemical fume hood for handling the compound. Ensure a chemical waste container and a spill kit are readily accessible.

  • PPE Donning : Don PPE in the correct order to ensure complete protection. A visual guide is provided below.

  • Weighing/Transfer : Perform all manipulations of the solid compound on a disposable weigh paper or in a tared container within the fume hood to contain dust.

  • Post-Handling : After completing the task, wipe down the work area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • PPE Doffing : Remove PPE in the reverse order of donning to prevent cross-contamination. This is a critical step; pay close attention to the procedure outlined in the diagram below.

  • Hygiene : Wash hands thoroughly with soap and water after removing all PPE[3].

Visualization of PPE Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[2][3].

  • Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention[2][3].

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor[2][9].

  • Spill : For a small spill, ensure adequate ventilation and wear full PPE. Gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[2][3].

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous. Segregation and proper labeling are key to safe disposal.

Disposal_Workflow cluster_waste Hazardous Waste Disposal Solid Contaminated Solid Waste (Gloves, Wipes, Weigh Paper) Solid_Container Seal in Labeled Hazardous Solid Waste Bag/Container Solid->Solid_Container Chemical Excess/Unused Chemical (Pure compound, solutions) Chemical_Container Place in Labeled Hazardous Chemical Waste Container Chemical->Chemical_Container EHS Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS Chemical_Container->EHS

Caption: Workflow for the segregation and disposal of hazardous waste.

Disposing of waste must be done in accordance with all local, regional, and national regulations[2][3]. Never empty this chemical or its contaminated materials into drains[2][10].

By adhering to these detailed protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.